molecular formula C23H23NO2 B15543422 DC360

DC360

Número de catálogo: B15543422
Peso molecular: 345.4 g/mol
Clave InChI: HXWVRWZLWIKKOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DC360 is a useful research compound. Its molecular formula is C23H23NO2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H23NO2

Peso molecular

345.4 g/mol

Nombre IUPAC

4-[2-(4,4-dimethyl-1-propan-2-ylquinolin-6-yl)ethynyl]benzoic acid

InChI

InChI=1S/C23H23NO2/c1-16(2)24-14-13-23(3,4)20-15-18(9-12-21(20)24)6-5-17-7-10-19(11-8-17)22(25)26/h7-16H,1-4H3,(H,25,26)

Clave InChI

HXWVRWZLWIKKOS-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of DC360: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a synthetic retinoid analogue of all-trans retinoic acid (ATRA) that serves as a powerful tool for the characterization of retinoid signaling pathways.[1] Retinoids, which are derivatives of vitamin A, are crucial signaling molecules that regulate a wide array of biological processes, including cellular growth, differentiation, and apoptosis, through the modulation of gene expression. The therapeutic potential of retinoids is significant, yet their application has been hampered by a detailed understanding of their complex signaling cascades. This compound, with its intrinsic fluorescence, offers a novel approach to investigating these pathways. This guide provides an in-depth overview of the mechanism of action of this compound, supported by experimental data and protocols.

Core Mechanism of Action

The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). This compound, like its natural analogue ATRA, influences cellular processes by binding to intracellular proteins that facilitate its transport and interaction with these nuclear receptors. The core mechanism of action of this compound involves the following key steps:

  • Cellular Uptake and Binding to CRABPII: Upon entering the cell, this compound binds with high affinity to the cellular retinoic acid-binding protein II (CRABPII).[2] CRABPII is a small cytosolic protein that chaperones retinoic acid, preventing its non-specific interactions and degradation, and facilitating its transport to the nucleus.

  • Nuclear Translocation: The this compound-CRABPII complex translocates to the nucleus. This targeted delivery is a critical step in ensuring the specific action of the retinoid on gene expression.

  • Interaction with Retinoic Acid Receptors (RARs): In the nucleus, this compound is channeled to the retinoic acid receptors (RARs). While the direct binding of this compound to RARs has been inferred from its biological activity, the primary characterized interaction is its strong binding to CRABPII, which in turn facilitates the activation of RAR-mediated signaling.

  • Gene Transcription Modulation: The binding of a retinoid ligand to RARs leads to the formation of a heterodimer with RXRs. This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. A key target gene upregulated by this compound is RARβ, which is involved in a negative feedback loop regulating retinoid signaling.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with its molecular target and its photophysical properties, as reported in the primary literature.

CompoundBinding Affinity (Kd) to CRABPII (nM)
This compound 34.0 ± 2.5

Table 1: Binding Affinity of this compound to Cellular Retinoic Acid-Binding Protein II (CRABPII).

PropertyWavelength (nm)
Absorption Maximum 405
Emission Maximum 550

Table 2: Photophysical Properties of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the retinoid signaling pathway involving this compound and the general experimental workflow used for its characterization.

retinoid_signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC360_out This compound CRABPII CRABPII DC360_out->CRABPII Binds DC360_CRABPII This compound-CRABPII Complex CRABPII->DC360_CRABPII RAR RAR DC360_CRABPII->RAR Channels this compound to RAR cluster_nucleus cluster_nucleus DC360_CRABPII->cluster_nucleus Translocation RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Gene_Transcription Gene Transcription (e.g., RARβ) RARE->Gene_Transcription Modulates

Caption: Retinoid signaling pathway of this compound.

experimental_workflow Synthesis Synthesis of this compound Binding_Assay Fluorometric Binding Assay Synthesis->Binding_Assay Characterize binding to CRABPII Microscopy Confocal Fluorescence Microscopy Synthesis->Microscopy Visualize cellular localization RNA_Seq RNA Sequencing Synthesis->RNA_Seq Analyze gene expression changes Crystallography X-ray Crystallography Binding_Assay->Crystallography Determine binding mode Data_Analysis Data Analysis and Mechanism Elucidation Crystallography->Data_Analysis Microscopy->Data_Analysis RNA_Seq->Data_Analysis

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorometric Binding Assay

This assay is used to determine the binding affinity of this compound to CRABPII.

  • Protein Expression and Purification: Recombinant human CRABPII is expressed in E. coli and purified using standard chromatography techniques.

  • Preparation of Solutions: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). A solution of purified CRABPII is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Titration: A fixed concentration of CRABPII (e.g., 1 µM) is placed in a fluorometer cuvette. Small aliquots of the this compound stock solution are incrementally added to the protein solution.

  • Fluorescence Measurement: After each addition of this compound, the fluorescence emission spectrum is recorded (e.g., excitation at 405 nm, emission scan from 450 to 650 nm).

  • Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of this compound. The resulting binding curve is fitted to a one-site binding equation to determine the dissociation constant (Kd).

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the this compound-CRABPII complex.

  • Crystallization: The purified this compound-CRABPII complex is concentrated and subjected to crystallization screening using various precipitants, buffers, and additives.

  • Data Collection: A suitable crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known structure of CRABPII as a search model. The model is then refined against the diffraction data, and the this compound molecule is built into the electron density map.

Confocal Fluorescence Microscopy

This method is used to visualize the subcellular localization of this compound.

  • Cell Culture: A suitable human cell line (e.g., epithelial cells) is cultured on glass-bottom dishes.

  • Treatment: The cells are incubated with a solution of this compound in cell culture medium for a specified period.

  • Imaging: The cells are washed to remove excess compound and then imaged using a confocal microscope. The intrinsic fluorescence of this compound is excited with a laser (e.g., 405 nm), and the emission is collected at the appropriate wavelength range.

  • Analysis: The resulting images are analyzed to determine the subcellular distribution of the this compound fluorescence signal.

RNA Sequencing (RNA-Seq)

This high-throughput sequencing method is used to analyze the changes in gene expression induced by this compound.

  • Cell Treatment: Cells are treated with this compound or a vehicle control (e.g., DMSO) for a specified time.

  • RNA Extraction: Total RNA is extracted from the treated and control cells.

  • Library Preparation: mRNA is isolated from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments to create a sequencing library.

  • Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound treatment compared to the control.

Conclusion

This compound is a valuable molecular probe for dissecting the intricacies of the retinoid signaling pathway. Its mechanism of action, centered on its high-affinity binding to CRABPII and subsequent modulation of RAR-mediated gene transcription, mirrors that of endogenous retinoids. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of novel retinoid analogues, contributing to the development of new therapeutic agents that target this critical signaling cascade.

References

DC360: A Synthetic Fluorescent Retinoid Analogue for Interrogating Retinoid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DC360 is a novel, fluorescent synthetic analogue of all-trans retinoid acid (ATRA). Its intrinsic fluorescence and strong binding to cellular retinoid binding protein II (CRABPII) make it a valuable tool for the biochemical and intracellular characterization of retinoid signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize it. Quantitative data is presented in a structured format to facilitate comparison with the endogenous retinoid, ATRA. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological context and applications.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Their therapeutic potential is significant, yet a complete understanding of their complex signaling pathways remains elusive. Synthetic retinoid analogues that can act as probes are therefore invaluable for research. This compound is a dihydroquinoline-based retinoid analogue designed to be intrinsically fluorescent, allowing for direct visualization and quantification of its interaction with cellular components.

Chemical and Physical Properties

This compound is a synthetic retinoid designed for enhanced stability and fluorescent properties compared to the endogenous all-trans retinoic acid (ATRA).

PropertyValueReference
IUPAC Name 4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid[Chisholm et al., 2019]
Molecular Formula C23H23NO2[Chisholm et al., 2019]
Molecular Weight 345.44 g/mol [Chisholm et al., 2019]
Fluorescence Intrinsic, Solvatochromatic[Chisholm et al., 2019]

Mechanism of Action and Biological Activity

This compound functions as a potent analogue of ATRA, engaging with key components of the retinoid signaling pathway.

Binding to Cellular Retinoic Acid Binding Protein II (CRABPII)

This compound exhibits a strong binding affinity for CRABPII, a key intracellular protein responsible for solubilizing and transporting retinoic acid to the nucleus. The binding affinity of this compound to CRABPII was determined using a novel in vitro fluorometric binding assay.

CompoundBinding Affinity (Kd) to CRABPIIMethodReference
This compound 34.0 ± 2.5 nMFluorometric Titration[Chisholm et al., 2019]
All-trans Retinoic Acid (ATRA) 7.6 nMStopped-flow fluorescence spectroscopy[Norris et al., 2022]

The crystal structure of the this compound-CRABPII complex has been solved to a resolution of 1.8 Å, confirming that this compound occupies the same hydrophobic binding pocket as ATRA.

Retinoic Acid Receptor (RAR) Activation

Upon transport to the nucleus by CRABPII, retinoids bind to and activate Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors. This compound has been shown to induce the expression of RARβ, a known target gene of retinoid signaling. As of the latest available data, specific quantitative data for the activation of RAR subtypes by this compound (e.g., EC50 values) has not been published. For comparison, the EC50 values for ATRA activation of RAR subtypes are provided below.

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)MethodReference
This compound Not ReportedNot ReportedNot Reported--
All-trans Retinoic Acid (ATRA) 16992Luciferase Reporter Assay[Idres et al., 2002]
Gene Expression

RNA sequencing analysis of human epithelial cells treated with this compound confirmed that it regulates cellular processes in a manner analogous to ATRA. While specific fold-change data for key retinoid target genes from this study are not publicly available, the overall transcriptional profile indicates that this compound functions as a bona fide retinoid analogue.

Signaling Pathway

The canonical retinoid signaling pathway involves the uptake of retinol (B82714) (Vitamin A) and its conversion to ATRA. ATRA is then chaperoned by CRABPII to the nucleus where it binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) ATRA_cyto All-trans Retinoic Acid (ATRA) Retinol->ATRA_cyto Metabolism Holo_CRABPII_ATRA ATRA-CRABPII Complex ATRA_cyto->Holo_CRABPII_ATRA CRABPII_unbound CRABPII CRABPII_unbound->Holo_CRABPII_ATRA Holo_CRABPII_this compound This compound-CRABPII Complex CRABPII_unbound->Holo_CRABPII_this compound DC360_cyto This compound DC360_cyto->Holo_CRABPII_this compound ATRA_nuc ATRA Holo_CRABPII_ATRA->ATRA_nuc Translocation DC360_nuc This compound Holo_CRABPII_this compound->DC360_nuc Translocation RAR RAR RARE RARE RAR->RARE RXR RXR RXR->RARE Target_Genes Target Genes (e.g., RARβ) RARE->Target_Genes regulates Transcription Transcription Modulation Target_Genes->Transcription ATRA_nuc->RAR DC360_nuc->RAR

Caption: Canonical Retinoid Signaling Pathway and the role of this compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory practices and the information available in the primary literature.

In Vitro Fluorometric Binding Assay

This assay quantifies the binding affinity of this compound to CRABPII by measuring the change in fluorescence upon binding.

Fluorometric_Binding_Assay_Workflow cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Purified CRABPII protein - this compound stock solution - Assay buffer Setup Set up serial dilution of CRABPII in a microplate Reagents->Setup Add_this compound Add a fixed concentration of this compound to each well Setup->Add_this compound Incubate Incubate to allow binding to reach equilibrium Add_this compound->Incubate Measure Measure fluorescence intensity at a specific excitation and emission wavelength Incubate->Measure Plot Plot fluorescence intensity vs. CRABPII concentration Measure->Plot Calculate Calculate the dissociation constant (Kd) by fitting the data to a binding curve model Plot->Calculate

Caption: Workflow for the in vitro fluorometric binding assay.

Protocol:

  • Reagent Preparation:

    • Purify recombinant human CRABPII protein.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Perform a serial dilution of the purified CRABPII protein in the assay buffer in a low-binding microplate.

    • Add a constant, low nanomolar concentration of this compound to each well containing the CRABPII dilution series and to control wells containing only buffer.

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a microplate reader at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

    • Subtract the background fluorescence from the control wells.

    • Plot the change in fluorescence intensity as a function of the CRABPII concentration.

    • Determine the dissociation constant (Kd) by fitting the data to a one-site binding model using appropriate software.

Confocal Fluorescence Microscopy

This technique is used to visualize the subcellular localization of the fluorescent this compound within cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture human epithelial cells (e.g., MCF-7) on glass-bottom dishes suitable for confocal microscopy.

    • Treat the cells with a working concentration of this compound (e.g., 1-10 µM) and incubate for a specified period (e.g., 1-24 hours).

    • Include a vehicle control (e.g., DMSO) treated sample.

  • Cell Preparation for Imaging:

    • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess this compound.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • (Optional) Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) if co-staining with intracellular antibodies is desired.

    • (Optional) Counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Mount the coverslips with an appropriate mounting medium.

  • Imaging:

    • Acquire images using a laser scanning confocal microscope.

    • Use an appropriate laser line for excitation of this compound (e.g., 405 nm) and collect the emission at the corresponding wavelength range.

    • If counterstaining is used, acquire images in separate channels to visualize co-localization.

RNA Sequencing (RNA-Seq)

RNA-Seq is employed to analyze the global changes in gene expression in response to this compound treatment.

RNA_Seq_Workflow cluster_sample_prep Sample Preparation cluster_library_prep Library Preparation & Sequencing cluster_data_analysis Data Analysis Cell_Culture Culture cells and treat with This compound, ATRA, or vehicle control RNA_Extraction Extract total RNA from cells Cell_Culture->RNA_Extraction QC1 Assess RNA quality and quantity (e.g., using a Bioanalyzer) RNA_Extraction->QC1 Library_Prep Prepare RNA-Seq libraries (e.g., poly-A selection, cDNA synthesis, adapter ligation) QC1->Library_Prep QC2 Assess library quality Library_Prep->QC2 Sequencing Sequence libraries on a next-generation sequencing platform QC2->Sequencing QC3 Perform quality control on raw sequencing reads Sequencing->QC3 Alignment Align reads to a reference genome QC3->Alignment Quantification Quantify gene expression levels Alignment->Quantification DEA Perform differential expression analysis Quantification->DEA Pathway_Analysis Conduct pathway and gene ontology enrichment analysis DEA->Pathway_Analysis

Caption: General workflow for RNA sequencing analysis.

Protocol:

  • Sample Preparation:

    • Culture cells in multiple replicates for each condition (untreated, vehicle control, this compound-treated, and ATRA-treated).

    • Lyse the cells and extract total RNA using a commercial kit.

    • Assess the integrity and concentration of the extracted RNA.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA enrichment, fragmentation, reverse transcription to cDNA, and adapter ligation.

    • Perform quality control on the prepared libraries.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Perform quality control checks on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify the expression level of each gene.

    • Identify differentially expressed genes between the different treatment conditions.

    • Perform functional enrichment analysis (e.g., gene ontology and pathway analysis) to interpret the biological significance of the gene expression changes.

Conclusion and Future Directions

This compound is a powerful tool for studying retinoid signaling, offering the unique advantage of intrinsic fluorescence. Its strong binding to CRABPII and its ability to modulate gene expression in a manner similar to ATRA make it a reliable probe for a variety of in vitro and in cellulo assays. Future research could focus on quantifying its activation of specific RAR subtypes and utilizing its fluorescent properties for advanced imaging techniques, such as fluorescence lifetime imaging microscopy (FLIM), to further dissect the dynamics of retinoid signaling. The development of similar fluorescent analogues with selectivity for different RAR subtypes would also be a valuable direction for the field.

A Technical Guide to DC360: A Fluorescent Probe Illuminating the Retinoid Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC360 is a novel, synthetic, fluorescent analogue of all-trans retinoic acid (ATRA) that serves as a powerful tool for the characterization of the retinoid signaling pathway. Its intrinsic fluorescence allows for direct visualization and quantification of its interaction with key proteins in this pathway, offering a unique window into the cellular uptake, transport, and nuclear receptor binding of retinoids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its application in retinoid research. The information presented herein is intended to enable researchers, scientists, and drug development professionals to effectively utilize this compound as a probe to investigate retinoid signaling in various physiological and pathological contexts.

Introduction to the Retinoid Signaling Pathway

The retinoid signaling pathway is a crucial regulator of a wide array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis. The pathway is initiated by the cellular uptake of retinol (B82714) (Vitamin A) and its conversion to the active metabolite, all-trans retinoic acid (ATRA). ATRA's biological effects are primarily mediated through its binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).

Upon ligand binding, RARs and RXRs form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to changes in protein expression and ultimately, cellular function. The intracellular transport and availability of ATRA are tightly regulated by cellular retinoic acid-binding proteins (CRABPs), with CRABPII being a key player in shuttling ATRA to the nucleus.

This compound: A Fluorescent Analogue of All-Trans Retinoic Acid

This compound is a synthetic retinoid designed to mimic the biological activity of ATRA while possessing intrinsic fluorescent properties. This dual functionality makes it an invaluable tool for studying the retinoid signaling pathway.

Chemical Properties:

PropertyValue
IUPAC Name 4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid
Molecular Formula C23H23NO2
Molecular Weight 345.43 g/mol
CAS Number 2324152-25-0

The chemical structure of this compound is characterized by a dihydroquinoline group, which imparts its fluorescent properties, linked to a benzoic acid moiety that is crucial for its interaction with retinoid-binding proteins.

Role of this compound in the Retinoid Signaling Pathway

This compound functions as an analogue of ATRA, participating in key steps of the retinoid signaling pathway. Its primary roles include:

  • Binding to Cellular Retinoid Binding Protein II (CRABPII): this compound exhibits strong binding affinity for CRABPII, a key intracellular transporter of retinoic acid. This interaction is fundamental for its cellular uptake and transport to the nucleus.

  • Nuclear Localization: Similar to ATRA, this compound localizes to the cell nucleus, where it can interact with nuclear retinoid receptors.

  • Induction of RARβ Expression: this compound has been shown to induce the expression of RARβ, a known target gene of the retinoid signaling pathway, indicating its ability to activate transcriptional responses.[1]

The fluorescent nature of this compound allows for the direct visualization of these processes using techniques such as confocal microscopy.

Quantitative Data

The interaction of this compound with key proteins in the retinoid signaling pathway has been quantified, providing valuable insights into its mechanism of action.

ProteinBinding Affinity (Kd)Reference
Cellular Retinoid Binding Protein II (CRABPII) 34.0 ± 2.5 nMChisholm et al., 2019

Note: Binding affinity data for this compound with RAR and RXR isoforms is not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate the retinoid signaling pathway. These protocols are based on the foundational work by Chisholm et al., 2019.

Fluorometric Binding Assay for CRABPII

This protocol describes a method to determine the binding affinity of this compound to CRABPII using its intrinsic fluorescence.

Materials:

  • This compound

  • Purified recombinant CRABPII protein

  • Assay Buffer: 20 mM potassium phosphate, 150 mM potassium chloride, pH 7.4

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration by UV-Vis spectroscopy.

  • Prepare a series of dilutions of the purified CRABPII protein in the assay buffer.

  • In a quartz cuvette, add a fixed concentration of this compound (e.g., 100 nM) to the assay buffer.

  • Measure the baseline fluorescence of the this compound solution.

  • Titrate the this compound solution with increasing concentrations of the CRABPII protein, allowing the system to equilibrate after each addition.

  • Measure the fluorescence intensity at the emission maximum of this compound after each addition of CRABPII.

  • Correct the fluorescence readings for dilution and any intrinsic fluorescence of the protein.

  • Plot the change in fluorescence intensity as a function of the CRABPII concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Cellular Uptake and Nuclear Localization by Confocal Microscopy

This protocol outlines the use of this compound to visualize its uptake and subcellular localization in live cells.

Materials:

  • Human epithelial cells (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • This compound

  • Hoechst 33342 or DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Seed the human epithelial cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Prepare a working solution of this compound in cell culture medium.

  • Incubate the cells with the this compound-containing medium for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Wash the cells with phosphate-buffered saline (PBS) to remove any unbound this compound.

  • If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

  • Image the cells using a confocal microscope with appropriate excitation and emission settings for this compound and the nuclear stain.

  • Analyze the images to determine the subcellular localization of this compound.

RNA Sequencing for Gene Expression Analysis

This protocol describes how to assess the impact of this compound on global gene expression in human epithelial cells.

Materials:

  • Human epithelial cells (e.g., HaCaT)

  • Cell culture medium

  • This compound

  • All-trans retinoic acid (ATRA) as a positive control

  • RNA extraction kit

  • Next-generation sequencing (NGS) platform

Procedure:

  • Culture the human epithelial cells in multi-well plates.

  • Treat the cells with this compound, ATRA, or a vehicle control for a specified duration (e.g., 24 hours).

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit, ensuring high-quality RNA with a RIN > 8.

  • Prepare RNA sequencing libraries from the extracted RNA according to the manufacturer's protocol for the chosen NGS platform.

  • Sequence the libraries on the NGS platform to generate raw sequencing reads.

  • Perform bioinformatic analysis of the sequencing data, including:

    • Quality control of the raw reads.

    • Alignment of the reads to the human reference genome.

    • Quantification of gene expression levels.

    • Differential gene expression analysis between the treatment groups (this compound vs. control, ATRA vs. control).

    • Pathway and gene ontology analysis to identify the biological processes affected by this compound treatment.

Visualizations

Retinoid Signaling Pathway

Retinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation ATRA All-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA Oxidation CRABPII CRABPII ATRA->CRABPII ATRA_nuc ATRA CRABPII->ATRA_nuc Transport DC360_nuc This compound CRABPII->DC360_nuc Transport DC360_cyto This compound DC360_cyto->CRABPII Binds RAR RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Target_Gene Target Gene Transcription RARE->Target_Gene Activation ATRA_nuc->RAR DC360_nuc->RAR Activates

Caption: The retinoid signaling pathway and the role of this compound.

Experimental Workflow for this compound Binding Assay

Binding_Assay_Workflow start Start prepare_reagents Prepare this compound and CRABPII solutions start->prepare_reagents titration Titrate this compound with increasing [CRABPII] prepare_reagents->titration measure_fluorescence Measure fluorescence intensity titration->measure_fluorescence data_analysis Plot fluorescence change vs. [CRABPII] measure_fluorescence->data_analysis calculate_kd Calculate Kd using non-linear regression data_analysis->calculate_kd end End calculate_kd->end

Caption: Workflow for the fluorometric binding assay of this compound to CRABPII.

Conclusion

This compound represents a significant advancement in the toolset available for studying the retinoid signaling pathway. Its intrinsic fluorescence, combined with its ability to mimic the biological actions of ATRA, provides a powerful and direct means to investigate the molecular and cellular events that govern retinoid signaling. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the adoption of this compound in research and drug development, ultimately contributing to a deeper understanding of the vital role of retinoids in health and disease.

References

The Differential Roles of All-Trans Retinoic Acid and its Analogue DC360 in Retinoid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans retinoic acid (ATRA), a metabolite of vitamin A, is a critical signaling molecule that governs a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] Its therapeutic efficacy in the treatment of Acute Promyelocytic Leukemia (APL) has established it as a cornerstone of differentiation therapy.[3] APL is characterized by a chromosomal translocation that results in the formation of the PML-RARα fusion protein, which disrupts normal myeloid differentiation.[4][5] ATRA treatment overcomes this differentiation block, primarily by targeting the PML-RARα oncoprotein for degradation.[6][7]

This technical guide provides an in-depth exploration of the relationship between ATRA and DC360, a synthetic retinoid analogue of ATRA. While information on this compound is limited in the public domain, it is identified as an inducer of Retinoic Acid Receptor Beta (RARβ) expression.[8][9] This document will detail the established mechanisms of ATRA, present available data in a structured format, and provide detailed experimental protocols for key assays used in retinoid research. The role of this compound will be discussed in the context of its potential as an RARβ-selective agent.

Quantitative Data on Retinoid Activity

Compound Receptor Binding Affinity (Kd or Ki) EC50 (Transcriptional Activation) Cell Line Assay Type
ATRA RARα~0.2 nM [8]169 nM [10]HeLaReporter Gene Assay
RARβData not available9 nM [10]HeLaReporter Gene Assay
RARγData not available2 nM [3]COS-7Reporter Gene Assay
This compound RARαData not availableData not availableData not availableData not available
RARβData not availableData not availableData not availableData not available
RARγData not availableData not availableData not availableData not available
Table 1: Binding Affinities and Transcriptional Activation Potency of ATRA and this compound for Retinoic Acid Receptors (RARs). Data for this compound is not currently available in the public domain.
Compound Cell Line Effect IC50 / EC50 Assay Type
ATRA NB4 (APL)Differentiation~10-7 M [11]NBT reduction assay
HL-60Differentiation~10-7 M [11]NBT reduction assay
This compound NB4 (APL)Data not availableData not availableData not available
HL-60Data not availableData not availableData not available
Table 2: In Vitro Efficacy of ATRA and this compound in Acute Promyelocytic Leukemia (APL) Cell Lines. Data for this compound is not currently available in the public domain.

Signaling Pathways

Retinoid signaling is primarily mediated through the nuclear receptors RARs and Retinoid X Receptors (RXRs).

Canonical Retinoid Signaling Pathway

ATRA binds to RARs, which heterodimerize with RXRs. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent gene transcription. In the absence of a ligand, the RAR-RXR heterodimer is bound to co-repressors, inhibiting gene expression.

Canonical Retinoid Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_cyto ATRA CRABP CRABP ATRA_cyto->CRABP Binding ATRA_nuc ATRA CRABP->ATRA_nuc Nuclear Translocation RAR RAR ATRA_nuc->RAR Binding RXR RXR RAR->RXR CoA Co-activator Complex RAR->CoA Recruitment (Ligand Bound) RARE RARE RAR->RARE Binding RXR->RARE Binding CoR Co-repressor Complex CoR->RAR Repression (No Ligand) Gene Target Gene CoA->Gene Transcription Activation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Canonical Retinoid Signaling Pathway
ATRA-Mediated Degradation of PML-RARα

In APL, the PML-RARα fusion protein acts as a dominant-negative inhibitor of RARα signaling and promotes leukemogenesis. Pharmacological concentrations of ATRA bind to the RARα moiety of the fusion protein, leading to a conformational change that triggers its ubiquitination and subsequent degradation by the proteasome. This relieves the transcriptional repression and allows for the differentiation of the leukemic blasts.

ATRA_PML_RARa_Degradation ATRA ATRA PML_RARa PML-RARα (Oncoprotein) ATRA->PML_RARa Binds to RARα moiety Ub Ubiquitin PML_RARa->Ub Ubiquitination Differentiation_Block Block of Myeloid Differentiation PML_RARa->Differentiation_Block Proteasome Proteasome Ub->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation Differentiation Myeloid Differentiation Degradation->Differentiation Relieves block

ATRA-Mediated Degradation of PML-RARα

Experimental Protocols

Detailed experimental protocols for key assays used to characterize the activity of retinoids are provided below. These protocols are based on standard methodologies and can be adapted for the specific comparison of this compound and ATRA.

RAR Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity of this compound and ATRA for RARα, RARβ, and RARγ.

Materials:

  • Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

  • [3H]-ATRA (radioligand).

  • Unlabeled ATRA (competitor).

  • This compound (test compound).

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT).

  • Scintillation cocktail and vials.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled ATRA and this compound in binding buffer.

  • In a 96-well plate, add a constant concentration of [3H]-ATRA (typically at its Kd concentration).

  • Add the serially diluted unlabeled ATRA or this compound to the wells.

  • Add the recombinant RAR-LBD to each well to initiate the binding reaction.

  • Incubate the plate at 4°C for a specified time (e.g., 4 hours) to reach equilibrium.

  • Transfer the reaction mixtures to a 96-well filter plate and wash with ice-cold binding buffer using a vacuum manifold to separate bound from free radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of [3H]-ATRA binding against the log concentration of the competitor (ATRA or this compound).

  • Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of [3H]-ATRA.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

RARβ Luciferase Reporter Gene Assay

Objective: To measure the ability of this compound and ATRA to activate transcription through RARβ.

Materials:

  • HEK293T cells (or other suitable cell line).

  • Expression vector for human RARβ.

  • Reporter plasmid containing a luciferase gene driven by a RARE-containing promoter.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • ATRA and this compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of ATRA or this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Plot the luciferase activity (relative light units) against the log concentration of the compound.

  • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal luciferase response.

Western Blot for PML-RARα Degradation

Objective: To compare the kinetics of PML-RARα degradation induced by this compound and ATRA in APL cells (e.g., NB4).

Materials:

  • NB4 cells.

  • ATRA and this compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against RARα (to detect PML-RARα).

  • Primary antibody for a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture NB4 cells and treat with ATRA or this compound at a specified concentration for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Harvest the cells and prepare whole-cell lysates.

  • Determine the protein concentration of each lysate.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against RARα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Re-probe the membrane with the loading control antibody.

  • Quantify the band intensities and normalize the PML-RARα signal to the loading control. Plot the relative PML-RARα levels against time to compare the degradation kinetics.

Cell Differentiation Assay (NBT Reduction)

Objective: To assess the ability of this compound and ATRA to induce granulocytic differentiation in APL cells (e.g., HL-60 or NB4).

Materials:

  • HL-60 or NB4 cells.

  • ATRA and this compound.

  • Nitroblue tetrazolium (NBT) solution.

  • Phorbol 12-myristate 13-acetate (PMA).

  • Microscope.

Procedure:

  • Seed cells in a multi-well plate and treat with various concentrations of ATRA or this compound for a specified period (e.g., 72-96 hours).

  • Harvest the cells and resuspend them in fresh medium.

  • Add NBT solution and PMA to the cell suspension to stimulate the respiratory burst.

  • Incubate the cells for 20-30 minutes at 37°C.

  • Prepare cytospin slides of the cells.

  • Counterstain with Safranin O.

  • Examine the slides under a microscope and count the percentage of cells containing blue-black formazan (B1609692) deposits (NBT-positive cells), which indicates functional differentiation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and ATRA in APL cells.

Materials:

  • APL cell line (e.g., NB4).

  • ATRA and this compound.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Binding buffer.

  • Flow cytometer.

Procedure:

  • Treat cells with different concentrations of ATRA or this compound for a defined time (e.g., 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

All-trans retinoic acid is a powerful therapeutic agent for APL, acting primarily through the degradation of the oncogenic PML-RARα fusion protein and the subsequent induction of myeloid differentiation. This compound, as a synthetic analogue of ATRA that induces RARβ expression, presents an interesting compound for further investigation. The provided experimental protocols offer a framework for the direct and quantitative comparison of this compound and ATRA, which is essential to elucidate the specific mechanism of action of this compound and its potential therapeutic advantages. Future research focusing on generating this comparative data will be crucial for understanding the full potential of this compound and other RAR-selective retinoids in cancer therapy and other diseases.

References

understanding the fluorescent properties of DC360

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fluorescent Properties of a Novel Probe: DC360

Disclaimer: Publicly available scientific literature and chemical databases do not contain information about a fluorescent molecule designated "this compound". The predominant reference for "this compound" is an intumescent fire-retardant paint.[1][2][3] This guide, therefore, uses "this compound" as a hypothetical designation for a novel fluorescent probe to illustrate the comprehensive characterization required for such a compound in a research and drug development context. The data and experimental details provided are representative examples and not based on an existing molecule.

This technical guide provides a detailed overview of the core fluorescent properties of a hypothetical novel organic dye, this compound. It is intended for researchers, scientists, and drug development professionals who are interested in the characterization and application of fluorescent probes.

Photophysical Properties of this compound

The fundamental photophysical characteristics of a fluorescent molecule determine its suitability for various applications, from immunoassays to advanced microscopy. The key parameters for this compound are summarized below.

PropertyValueUnits
Absorption Maximum (λ_abs) 488nm
Emission Maximum (λ_em) 515nm
Stokes Shift 27nm
Molar Extinction Coefficient (ε) 85,000M⁻¹cm⁻¹
Quantum Yield (Φ) 0.92
Fluorescence Lifetime (τ) 4.1ns

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of fluorescent probes.

Measurement of Absorption and Emission Spectra

The absorption and emission spectra define the wavelengths of light the fluorophore absorbs and emits.

  • Protocol:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • A dilution series is prepared to determine the optimal concentration for absorbance and fluorescence measurements.

    • The absorption spectrum is measured using a UV-Visible spectrophotometer, scanning a wavelength range that brackets the expected absorption maximum (e.g., 300-600 nm). The wavelength of maximum absorbance (λ_abs) is recorded.

    • The fluorescence emission spectrum is measured using a spectrofluorometer. The sample is excited at its absorption maximum (488 nm), and the emission is scanned over a longer wavelength range (e.g., 495-700 nm) to determine the emission maximum (λ_em).

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

  • Protocol:

    • A series of known concentrations of this compound are prepared in a non-absorbing solvent.

    • The absorbance of each solution is measured at the absorption maximum (λ_abs) using a spectrophotometer with a 1 cm path length cuvette.

    • A plot of absorbance versus concentration is generated.

    • According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is calculated from the slope of the linear fit of this plot.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.

  • Protocol:

    • A reference standard with a known quantum yield is chosen, which has absorption and emission spectra that overlap with this compound (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92).

    • The absorbance of both the this compound solution and the reference standard solution are measured at the excitation wavelength and kept below 0.1 to avoid inner filter effects.

    • The fluorescence emission spectra of both solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensity of both spectra is calculated.

    • The quantum yield of this compound is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon.

  • Protocol:

    • Fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).

    • The this compound sample is excited by a pulsed light source (e.g., a picosecond laser) at its absorption maximum.

    • The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.

    • A histogram of these delay times is constructed, which represents the fluorescence decay curve.

    • The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential function.

Visualizations

Diagrams illustrating key concepts and workflows related to the fluorescence of this compound.

Jablonski_Diagram cluster_S0 Ground State (S0) cluster_S1 First Excited Singlet State (S1) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: Jablonski diagram of fluorescence.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Application Testing synthesis Synthesize this compound purification Purify this compound (e.g., HPLC) synthesis->purification abs_em Measure Abs/Em Spectra purification->abs_em extinction Determine Molar Extinction abs_em->extinction qy Calculate Quantum Yield abs_em->qy lifetime Measure Fluorescence Lifetime abs_em->lifetime conjugation Conjugate to Antibody lifetime->conjugation imaging Cellular Imaging conjugation->imaging

Caption: Workflow for this compound characterization.

signaling_pathway receptor Receptor kinase Kinase receptor->kinase Ligand Binding substrate Substrate kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate substrate->p_substrate dc360_ab This compound-Antibody p_substrate->dc360_ab Binding fluorescence Fluorescence Signal dc360_ab->fluorescence

Caption: Kinase activity detection using this compound.

References

DC360: A Technical Guide for RARβ Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a synthetic retinoid analogue of all-trans retinoic acid (ATRA) designed to specifically induce the expression of Retinoic Acid Receptor Beta (RARβ)[1][2]. As a member of the nuclear receptor superfamily, RARβ plays a crucial role in the regulation of gene expression, thereby influencing cellular differentiation, proliferation, and apoptosis. Dysregulation of RARβ signaling has been implicated in various pathological conditions, including cancer. This document provides a comprehensive technical guide on the use of this compound for studying RARβ expression and its downstream effects. While specific quantitative data for this compound is limited in publicly available literature, this guide incorporates representative data from studies on other synthetic retinoids targeting RARβ to provide a practical framework for researchers.

Core Concepts: The RARβ Signaling Pathway

Retinoic acid receptors (RARs) are ligand-dependent transcription factors that form heterodimers with retinoid X receptors (RXRs)[3][4][5][6][7]. This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes[8]. In the absence of a ligand, the complex often binds to corepressors, inhibiting gene transcription. The binding of an agonist, such as this compound, induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivators, initiating the transcription of target genes, including RARβ itself[8][9].

RARβ Signaling Pathway

Caption: Canonical RARβ signaling pathway activated by this compound.

Quantitative Data on RARβ Induction

Table 1: Induction of RARβ mRNA Expression by Synthetic Retinoids in P19 Murine Teratocarcinoma Cells

CompoundConcentrationTreatment Time (hours)Fold Induction of RARβ mRNA (relative to control)
All-trans Retinoic Acid (ATRA)1 µM48~15
TTNPB10 nM48~25
Am58010 nM48~18
CD36710 nM48~20

Data adapted from a study on the differential ability of retinoids to stimulate gene expression[10].

Table 2: Effect of RARβ Silencing on Gene Expression in INS-1 Pancreatic β-Cells

GeneConditionRelative mRNA Expression (Fold Change)p-value
Ins1RARβ silenced~0.6< 0.05
Pdx1RARβ silenced~0.5< 0.05
NeuroD1RARβ silenced~0.4< 0.05
GckRARβ silenced~0.7< 0.05

Data adapted from a study on the role of RARβ in pancreatic β-cell physiology[11]. This table illustrates the downstream effects of modulating RARβ levels.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of retinoid analogues like this compound for RARβ expression studies. These protocols are generalized and may require optimization for specific cell lines and experimental goals.

Protocol 1: In Vitro Treatment of Cell Lines with this compound

Objective: To treat cultured cells with this compound to induce RARβ expression.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Cultured cells (e.g., SH-SY5Y, MCF-7, P19)

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • As retinoids are light-sensitive, perform all steps in a darkened environment or using light-protecting tubes[8].

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use volumes in light-protecting tubes and store at -20°C or lower to avoid repeated freeze-thaw cycles[12][13].

  • Cell Seeding:

    • Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of treatment.

  • Preparation of this compound-Containing Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • Immediately before use, dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (e.g., ranging from 1 nM to 10 µM).

    • Ensure the final DMSO concentration is below 0.1% to prevent solvent-induced toxicity[8][13].

    • Prepare a vehicle control medium with the same final concentration of DMSO.

  • Cell Treatment:

    • Aspirate the existing medium from the cultured cells.

    • Gently wash the cells with sterile PBS if necessary.

    • Add the this compound-containing medium or the vehicle control medium to the respective cell cultures.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • For longer experiments, the medium may need to be replaced with fresh this compound-containing medium every 48-72 hours[8].

  • Harvesting:

    • At the end of the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR, protein extraction for Western blotting).

Protocol 2: Analysis of RARβ Expression by RT-qPCR

Objective: To quantify the change in RARβ mRNA expression following this compound treatment.

Materials:

  • Treated and control cells from Protocol 1

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for RARβ and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and primers for RARβ and the reference gene.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of RARβ mRNA using the ΔΔCt method, normalizing to the expression of the reference gene in the control samples.

Experimental Workflow for RARβ Expression Analysis

experimental_workflow start Start cell_culture Cell Culture (e.g., MCF-7, SH-SY5Y) start->cell_culture treatment Treatment with this compound (and vehicle control) cell_culture->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation harvesting Cell Harvesting incubation->harvesting analysis Downstream Analysis harvesting->analysis rna_extraction RNA Extraction analysis->rna_extraction protein_extraction Protein Extraction analysis->protein_extraction rt_qpcr RT-qPCR for RARβ and reference genes rna_extraction->rt_qpcr data_analysis Data Analysis and Interpretation rt_qpcr->data_analysis western_blot Western Blot for RARβ and loading control protein_extraction->western_blot western_blot->data_analysis

Caption: Workflow for studying RARβ expression using this compound.

Conclusion

This compound serves as a valuable tool for investigating the role of RARβ in various biological processes. By inducing RARβ expression, researchers can explore its function in cellular signaling, gene regulation, and the pathogenesis of diseases. The protocols and data presented in this guide, though generalized from the broader class of synthetic retinoids, provide a solid foundation for designing and executing experiments with this compound. Further studies are warranted to delineate the specific quantitative effects and full pharmacological profile of this compound.

References

An In-depth Technical Guide to the DC360 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a synthetic retinoid analogue of all-trans retinoic acid (ATRA). A key characteristic of this compound is its intrinsic fluorescence, which makes it a valuable tool for studying retinoid signaling pathways. Like ATRA, this compound is known to induce the expression of the retinoic acid receptor beta (RARβ) and has been shown to bind to the cellular retinoic acid-binding protein II (CRABPII). This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its binding affinity, and detailed experimental protocols for its characterization.

Chemical Properties and Mechanism of Action

This compound was designed as a fluorescent probe to investigate the complex and intricate signaling pathways controlled by retinoids. Its mechanism of action is understood to be analogous to that of ATRA. It is believed to be shuttled to the cell nucleus via CRABPII, where it can then modulate the transcription of target genes by binding to retinoic acid receptors (RARs). The induction of RARβ expression is a key indicator of its activity.

Quantitative Data

The binding affinity of this compound to its cellular target, CRABPII, has been quantified using in vitro fluorometric binding assays. This data is crucial for understanding the compound's potency and for designing experiments.

CompoundTarget ProteinBinding Affinity (Kd)
This compoundCellular Retinoic Acid Binding Protein II (CRABPII)34.0 ± 2.5 nM[1]

Note: Further quantitative data from RNA sequencing, such as a comprehensive list of differentially expressed genes in response to this compound treatment in human epithelial cells, is mentioned in the literature but specific datasets were not publicly available at the time of this guide's compilation.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound, based on the known mechanism of all-trans retinoic acid and the specific characteristics of this compound.

Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Fluorometric Binding Assay

This protocol is designed to quantify the binding affinity of a fluorescent ligand, such as this compound, to a target protein like CRABPII.

Materials:

  • This compound compound

  • Purified CRABPII protein

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration by UV-Vis spectroscopy.

  • Prepare a stock solution of purified CRABPII in PBS and determine its concentration.

  • Dilute the this compound stock solution in PBS to a final concentration of 50 nM in a quartz cuvette.

  • Set the fluorometer to the excitation and emission wavelengths appropriate for this compound (e.g., λex = 340 nm, λem = 460 nm).

  • Record the initial fluorescence of the this compound solution.

  • Perform a titration by adding increasing concentrations of the CRABPII solution to the cuvette.

  • After each addition of CRABPII, allow the system to equilibrate and then record the fluorescence intensity.

  • Correct the fluorescence readings for dilution effects.

  • Plot the change in fluorescence intensity as a function of the CRABPII concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Confocal Fluorescence Microscopy

This protocol outlines the imaging of this compound in cultured human epithelial cells to observe its subcellular localization.

Materials:

  • Human epithelial cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • Glass-bottom culture dishes

  • This compound compound

  • MitoTracker Red (or other organelle-specific fluorescent probe)

  • Paraformaldehyde (PFA) for fixation

  • Phosphate-buffered saline (PBS)

  • Confocal microscope with appropriate lasers and filters

Procedure:

  • Seed the human epithelial cells onto glass-bottom culture dishes and culture until they reach the desired confluency.

  • Treat the cells with 1 µM this compound in culture medium.

  • Incubate the cells for the desired time period (e.g., 72 hours) to allow for cellular uptake and localization of the compound.

  • If co-localization studies are desired, incubate the cells with an organelle-specific probe (e.g., MitoTracker Red) according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the dishes on the confocal microscope.

  • Image the cells using appropriate laser lines and emission filters for this compound (e.g., excitation at 405 nm) and any co-stains.

  • Acquire z-stack images to determine the three-dimensional localization of this compound within the cells.

RNA Sequencing and Data Analysis

This protocol provides a general workflow for analyzing changes in gene expression in response to this compound treatment.

Experimental Workflow:

RNA_Seq_Workflow Cell_Culture 1. Cell Culture (e.g., HaCaT cells) Treatment 2. Treatment (this compound vs. Vehicle Control) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction Library_Prep 4. cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC 6. Quality Control of Reads Sequencing->QC Alignment 7. Read Alignment to Reference Genome QC->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA Pathway_Analysis 10. Pathway and GO Enrichment Analysis DEA->Pathway_Analysis

Workflow for RNA sequencing and analysis.

Procedure:

  • Cell Culture and Treatment: Culture human epithelial cells and treat with this compound or a vehicle control for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • Library Preparation: Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the cDNA libraries using a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference human genome.

    • Quantification: Count the number of reads mapping to each gene to determine expression levels.

    • Differential Expression: Use statistical methods (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to controls.

    • Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis on the differentially expressed genes to identify the biological processes and signaling pathways affected by this compound.

Conclusion

This compound is a powerful tool for the investigation of retinoid signaling pathways. Its intrinsic fluorescence allows for direct visualization and quantification of its interaction with cellular components. The experimental protocols provided in this guide offer a framework for researchers to further characterize the biological activities of this compound and similar compounds. Future studies focusing on a detailed analysis of the transcriptional changes induced by this compound will provide a more complete understanding of its mechanism of action and its potential as a therapeutic agent.

References

DC360: A Fluorescent Probe for Illuminating the Retinoid Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2324152-25-0

Chemical Name: 4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid

Molecular Formula: C₂₃H₂₃NO₂

Introduction

DC360 is a synthetic retinoid analogue of all-trans retinoic acid (ATRA) that functions as a powerful fluorescent probe for the investigation of retinoid signaling pathways.[1][2] Its intrinsic fluorescence allows for real-time monitoring of its interaction with key proteins involved in retinoid signaling, offering researchers a valuable tool to dissect the complex mechanisms governing cellular processes such as growth, differentiation, and apoptosis.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its role within the retinoid signaling cascade.

Core Mechanism of Action

This compound acts as a mimic of all-trans retinoic acid (ATRA), the biologically active form of Vitamin A. Its primary intracellular binding partner is the Cellular Retinoic Acid Binding Protein II (CRABPII).[1][2] By binding to CRABPII, this compound is chaperoned through the cytoplasm to the nucleus. Inside the nucleus, it influences the expression of target genes by interacting with Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This this compound-RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[4][5] A key target gene induced by this pathway is the Retinoic Acid Receptor Beta (RARβ), which plays a crucial role in cell differentiation and tumor suppression.[1][6]

Quantitative Data

The binding affinity of this compound to its primary cytoplasmic transporter has been quantitatively determined, highlighting its potent interaction.

CompoundBinding TargetDissociation Constant (Kd)Reference
This compoundCellular Retinoic Acid Binding Protein II (CRABPII)34.0 ± 2.5 nM[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound, from cellular uptake to the modulation of gene expression.

Caption: this compound signaling from cell entry to gene transcription.

Experimental Protocols

The following sections outline the methodologies for key experiments involving this compound.

Fluorometric Binding Assay

This assay is used to determine the binding affinity of this compound to CRABPII.

Methodology:

  • Protein Purification: Recombinantly express and purify human CRABPII.

  • Sample Preparation: Prepare a solution of purified CRABPII in a suitable buffer (e.g., phosphate-buffered saline).

  • Titration: Incrementally add small aliquots of a concentrated this compound stock solution to the CRABPII solution.

  • Fluorescence Measurement: After each addition of this compound, measure the fluorescence emission spectrum using a fluorometer. This compound exhibits solvatochromatic properties, meaning its fluorescence changes upon binding to the hydrophobic pocket of CRABPII.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the this compound concentration. Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Confocal Fluorescence Microscopy

This technique is employed to visualize the subcellular localization of this compound.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., human epithelial cells) on glass-bottom dishes.

  • Treatment: Treat the cells with a working concentration of this compound for a specified period.

  • Fixation and Staining (Optional): Cells can be fixed with paraformaldehyde and counterstained with nuclear (e.g., DAPI) and/or other organelle-specific dyes to provide spatial context.

  • Imaging: Acquire images using a confocal laser scanning microscope. Excite this compound with a suitable laser line (e.g., 405 nm) and collect the emission in the appropriate channel.

  • Image Analysis: Analyze the images to determine the localization of the this compound fluorescence signal within the cell, particularly in the cytoplasm and nucleus.

RNA Sequencing (RNA-Seq)

RNA-Seq is used to analyze the changes in gene expression induced by this compound treatment.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a defined time.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a standard RNA extraction kit.

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis: Process the raw sequencing reads, which includes quality control, alignment to a reference genome, and quantification of gene expression levels. Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment compared to the control.

Experimental Workflow

The following diagram outlines the typical workflow for studying the effects of this compound on cellular processes.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Binding_Assay Fluorometric Binding Assay (this compound + CRABP2) Determine_Kd Determine Kd Binding_Assay->Determine_Kd Cell_Culture Cell Culture DC360_Treatment This compound Treatment Cell_Culture->DC360_Treatment Confocal Confocal Microscopy DC360_Treatment->Confocal RNA_Seq RNA Sequencing DC360_Treatment->RNA_Seq Localization Subcellular Localization Confocal->Localization Gene_Expression Gene Expression Profiling RNA_Seq->Gene_Expression

References

DC360: A Fluorescent Probe for Interrogating Retinoid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoid signaling, primarily mediated by all-trans-retinoic acid (ATRA), is a crucial pathway regulating a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, making it a significant target for therapeutic intervention. The study of retinoid signaling has been greatly advanced by the development of molecular probes that enable the visualization and quantification of pathway components and dynamics. DC360 is a novel synthetic retinoid analogue of ATRA that possesses intrinsic fluorescence, positioning it as a powerful tool for the biochemical and intracellular characterization of retinoid signaling pathways.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application as a probe in retinoid signaling research.

Core Properties of this compound

This compound is a dihydroquinoline retinoid designed to mimic the biological activity of ATRA while offering the significant advantage of fluorescence.[1] This intrinsic fluorescence is solvatochromatic, meaning its emission spectrum is dependent on the polarity of its environment. This property is particularly useful for studying protein-ligand interactions, as the fluorescence of this compound is significantly enhanced upon binding to the hydrophobic pocket of retinoid-binding proteins.

Data Presentation

The following table summarizes the key quantitative data for this compound based on currently available literature.

ParameterValueTarget ProteinAssayReference
Dissociation Constant (Kd)34.0 ± 2.5 nMCellular Retinoid Binding Protein II (CRABPII)Fluorometric Titration[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's application, the following diagrams illustrate the retinoid signaling pathway and a typical experimental workflow for utilizing this compound.

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal ATRA All-trans-Retinoic Acid (ATRA) Retinal->ATRA CRABP2 CRABP2 ATRA->CRABP2 This compound This compound This compound->CRABP2 RAR_RXR RAR-RXR Heterodimer CRABP2->RAR_RXR ATRA/DC360 Transport RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Caption: Simplified diagram of the canonical retinoid signaling pathway and the role of this compound.

DC360_Experimental_Workflow This compound Experimental Workflow start Start binding_assay In Vitro Binding Assay (Fluorometric Titration) start->binding_assay cell_culture Cell Culture (e.g., Human Epithelial Cells) start->cell_culture data_analysis Data Analysis binding_assay->data_analysis treatment Treat with this compound cell_culture->treatment microscopy Confocal Fluorescence Microscopy treatment->microscopy cetsa Cellular Thermal Shift Assay (CETSA) treatment->cetsa rna_seq RNA Sequencing treatment->rna_seq microscopy->data_analysis cetsa->data_analysis rna_seq->data_analysis end End data_analysis->end

Caption: General experimental workflow for characterizing retinoid signaling using this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Fluorometric Binding Assay for this compound and CRABPII

This protocol is based on the methodology described by Chisholm et al. (2019) to determine the binding affinity of this compound for CRABPII.

Materials:

  • This compound stock solution (in DMSO)

  • Recombinant human CRABPII

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer with excitation and emission wavelength control

  • Quartz cuvettes

Procedure:

  • Prepare a 50 nM solution of this compound in PBS.

  • Calibrate the fluorometer with the PBS buffer as a blank.

  • Add the 50 nM this compound solution to a quartz cuvette and measure the baseline fluorescence. The fluorescence of unbound this compound in a polar solvent like PBS is expected to be low.

  • Sequentially titrate small aliquots of a concentrated stock solution of CRABPII into the cuvette containing the this compound solution.

  • After each addition of CRABPII, gently mix the solution and allow it to equilibrate for 2-3 minutes.

  • Measure the fluorescence intensity at the emission maximum of this compound (typically around 460 nm) with an excitation wavelength of approximately 340 nm.[2]

  • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of this compound binding to CRABPII.

  • Plot the change in fluorescence intensity as a function of the CRABPII concentration.

  • Determine the dissociation constant (Kd) by fitting the binding curve to a suitable binding model (e.g., one-site specific binding) using non-linear regression analysis.

Confocal Fluorescence Microscopy of this compound in Cultured Cells

This protocol outlines the steps for visualizing the subcellular localization of this compound in human epithelial cells, as performed by Chisholm et al. (2019).[1]

Materials:

  • Human epithelial cell line (e.g., HaCaT)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • DAPI or Hoechst stain for nuclear counterstaining (optional)

  • Confocal laser scanning microscope

Procedure:

  • Seed human epithelial cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • Culture the cells until they reach the desired confluency (e.g., 70-80%).

  • Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 1-10 µM).

  • Remove the old medium from the cells and add the this compound-containing medium.

  • Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator.

  • For live-cell imaging, wash the cells twice with pre-warmed PBS.

  • For fixed-cell imaging, after washing with PBS, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • If desired, permeabilize the cells with 0.1% Triton X-100 in PBS and counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Image the cells using a confocal microscope. Use a laser line appropriate for exciting this compound (e.g., 405 nm) and a suitable emission filter. Capture images of both the this compound fluorescence and, if applicable, the nuclear counterstain.

  • Analyze the images to determine the subcellular localization of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

While a specific CETSA protocol for this compound has not been detailed in the provided search results, this general protocol can be adapted to assess the engagement of this compound with its intracellular targets.

Materials:

  • Cultured cells of interest

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Procedure:

  • Culture cells to a high density.

  • Treat the cells with either this compound at the desired concentration or vehicle (DMSO) for a specified time.

  • Aliquot the cell suspensions into PCR tubes or a PCR plate.

  • Heat the samples to a range of different temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes). A typical temperature gradient would be from 37°C to 70°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of the target protein (e.g., CRABPII) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Plot the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the target protein upon ligand binding, confirming target engagement.

RNA Sequencing to Profile this compound-Induced Gene Expression Changes

This protocol provides a general workflow for analyzing the transcriptomic effects of this compound treatment, based on the findings of Chisholm et al. (2019) that this compound regulates cellular processes similarly to ATRA.[1]

Materials:

  • Cultured cells of interest

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • DNase I

  • RNA sequencing library preparation kit

  • Next-generation sequencing (NGS) platform

Procedure:

  • Plate cells and grow to the desired confluency.

  • Treat cells with this compound or vehicle (DMSO) for the desired time period (e.g., 24-72 hours).

  • Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Prepare RNA sequencing libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequence the prepared libraries on an NGS platform.

  • Data Analysis: a. Perform quality control on the raw sequencing reads using tools like FastQC. b. Trim adapter sequences and low-quality reads. c. Align the trimmed reads to a reference genome using a splice-aware aligner (e.g., STAR). d. Quantify gene expression levels to obtain read counts for each gene. e. Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using tools like DESeq2 or edgeR. f. Perform downstream analysis such as gene ontology (GO) and pathway enrichment analysis to identify the biological processes and pathways affected by this compound.

Conclusion

This compound represents a significant advancement in the toolset available for studying retinoid signaling. Its intrinsic fluorescence and ATRA-like activity allow for direct visualization and functional characterization of retinoid pathways in both biochemical and cellular contexts. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound as a probe to unravel the complexities of retinoid signaling in health and disease. Further studies, particularly in vivo applications, will continue to expand the utility of this promising fluorescent probe.

References

In Vitro Biological Activity of DC360: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a synthetic analog of all-trans retinoic acid (ATRA), a crucial signaling molecule derived from vitamin A.[1] Like ATRA, this compound plays a role in regulating gene transcription through the retinoid signaling pathway. A key feature of this compound is its intrinsic fluorescence, making it a valuable tool for studying retinoid signaling pathways in vitro.[2] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its binding affinity to Cellular Retinoic Acid Binding Protein II (CRABPII) and its role in inducing Retinoic Acid Receptor Beta (RARβ) expression.

Data Presentation

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound to CRABPII has been quantified using a novel in vitro fluorometric binding assay. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, is summarized in the table below. For comparison, the Kd of the natural ligand, all-trans retinoic acid (ATRA), is also included.

CompoundTarget ProteinDissociation Constant (Kd) [nM]Reference
This compound CRABPII34.0 ± 2.5[1][2]
ATRACRABPII14.2[1]

Experimental Protocols

In Vitro Fluorometric Binding Assay for CRABPII

This protocol describes the methodology used to determine the binding affinity of this compound to CRABPII.

Objective: To quantify the dissociation constant (Kd) of this compound for CRABPII.

Principle: This assay leverages the intrinsic fluorescence of this compound. When unbound in an aqueous solution, the fluorescence of this compound is quenched. Upon binding to the hydrophobic pocket of CRABPII, a significant increase in fluorescence intensity is observed. By titrating CRABPII into a solution of this compound and measuring the corresponding increase in fluorescence, a saturation binding curve can be generated to calculate the Kd.

Materials:

  • This compound

  • Recombinant CRABPII protein

  • Phosphate-buffered saline (PBS)

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration (e.g., 50 nM) in PBS.

  • Place the this compound solution into a quartz cuvette.

  • Measure the initial fluorescence of the this compound solution. At this point, the fluorescence should be minimal due to quenching.

  • Incrementally add small aliquots of a concentrated CRABPII solution to the cuvette.

  • After each addition of CRABPII, allow the system to equilibrate.

  • Measure the fluorescence intensity after each equilibration step.

  • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of this compound binding to CRABPII.

  • Plot the change in fluorescence intensity as a function of the CRABPII concentration.

  • Analyze the resulting saturation binding curve using a suitable model, such as the Hill equation, to determine the dissociation constant (Kd).[1]

RARβ Reporter Assay

This protocol outlines a general method for assessing the induction of RARβ expression by compounds like this compound using a luciferase reporter gene assay.

Objective: To quantify the ability of this compound to induce RARβ-mediated gene transcription.

Principle: This cell-based assay utilizes a reporter cell line that has been engineered to express a luciferase gene under the control of a promoter containing retinoic acid response elements (RAREs). When a compound like this compound activates RARβ, the receptor binds to the RAREs and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of RARβ activation.

Materials:

  • RARβ reporter cell line (e.g., mammalian cells engineered to express human RARβ and a RARE-luciferase reporter construct)

  • Cell culture medium and supplements

  • This compound

  • All-trans retinoic acid (ATRA) as a positive control

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the RARβ reporter cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control (ATRA) in the cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or ATRA. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24 hours) to allow for receptor activation and luciferase expression.

  • After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence of each well using a luminometer.

  • Plot the luminescence signal as a function of the compound concentration to generate dose-response curves.

  • From the dose-response curves, calculate parameters such as the EC50 (the concentration of the compound that produces 50% of the maximal response) to quantify the potency of this compound in inducing RARβ expression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA/DC360 ATRA/DC360 CRABP CRABP ATRA/DC360->CRABP Binds ATRA/DC360_CRABP ATRA/DC360-CRABP Complex CRABP->ATRA/DC360_CRABP Forms RAR RAR ATRA/DC360_CRABP->RAR Delivers Ligand RAR/RXR_Heterodimer RAR-RXR Heterodimer RAR->RAR/RXR_Heterodimer Heterodimerizes with RXR RXR RXR->RAR/RXR_Heterodimer RARE RARE RAR/RXR_Heterodimer->RARE Binds to Gene Target Gene (e.g., RARβ) RARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: Retinoid signaling pathway of this compound.

Fluorometric_Binding_Assay_Workflow cluster_preparation Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound solution (e.g., 50 nM in PBS) prep_crabpii Prepare concentrated CRABPII solution start_measurement Measure initial fluorescence of this compound (quenched) titrate_crabpii Incrementally add CRABPII to this compound solution start_measurement->titrate_crabpii equilibrate Allow system to equilibrate titrate_crabpii->equilibrate measure_fluorescence Measure fluorescence intensity equilibrate->measure_fluorescence check_saturation Fluorescence at plateau? measure_fluorescence->check_saturation check_saturation->titrate_crabpii No plot_data Plot fluorescence intensity vs. CRABPII concentration check_saturation->plot_data Yes calculate_kd Calculate Kd using Hill equation plot_data->calculate_kd

Caption: Workflow for the in vitro fluorometric binding assay.

RAR_Reporter_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_detection Luminescence Detection cluster_data_analysis Data Analysis seed_cells Seed RARβ reporter cells in 96-well plate prepare_compounds Prepare serial dilutions of this compound and controls seed_cells->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate Incubate for 24 hours treat_cells->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_luminescence Measure luminescence with a luminometer lyse_cells->measure_luminescence plot_curves Plot dose-response curves measure_luminescence->plot_curves calculate_ec50 Calculate EC50 values plot_curves->calculate_ec50

Caption: Workflow for the RARβ luciferase reporter assay.

References

Methodological & Application

Application Notes and Protocols for the Use of DC360 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a novel, potent, and selective small molecule inhibitor targeting the hypothetical Kinase X (KX) signaling pathway, which is implicated in the proliferation and survival of various cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-cancer efficacy. The included methodologies cover cytotoxicity assays, apoptosis induction, and analysis of downstream signaling effects.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of KX, inhibiting its downstream signaling cascade. This leads to the dephosphorylation of key effector proteins, resulting in cell cycle arrest and apoptosis in cancer cells with an overactive KX pathway.

Data Presentation

The following tables summarize representative quantitative data from in vitro experiments with this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h treatment
HCT116Colon Carcinoma50
A549Lung Carcinoma120
MCF-7Breast Adenocarcinoma250
PC-3Prostate Adenocarcinoma80
PANC-1Pancreatic Carcinoma150

Table 2: Apoptosis Induction by this compound in HCT116 Cells

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V positive)
Vehicle Control-5.2
This compound5045.8
This compound10068.3
Staurosporine (Positive Control)100095.1

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines: HCT116 (ATCC® CCL-247™), A549 (ATCC® CCL-185™), MCF-7 (ATCC® HTB-22™), PC-3 (ATCC® CRL-1435™), and PANC-1 (ATCC® CRL-1469™).

  • Culture Medium:

    • HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • MCF-7: Eagle's Minimum Essential Medium supplemented with 0.01 mg/mL human recombinant insulin, 10% FBS, and 1% Penicillin-Streptomycin.

    • PC-3: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • PANC-1: Dulbecco's Modified Eagle's Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.

2. Cytotoxicity Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations for 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Visualizations

G cluster_workflow Experimental Workflow for this compound Evaluation A Seed Cancer Cells B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Assess Cytotoxicity (e.g., MTT Assay) C->D E Assess Apoptosis (e.g., Flow Cytometry) C->E F Analyze Protein Expression (e.g., Western Blot) C->F G Data Analysis and Interpretation D->G E->G F->G

Caption: A generalized workflow for evaluating the in vitro efficacy of this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KX Kinase X (KX) Receptor->KX Activates Effector Downstream Effector KX->Effector Phosphorylates Apoptosis Apoptosis KX->Apoptosis Inhibits Proliferation Cell Proliferation and Survival Effector->Proliferation This compound This compound This compound->KX Inhibits

Caption: Proposed mechanism of action for this compound targeting the Kinase X pathway.

Application Notes and Protocols for DC360 in RARβ Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing DC360, a synthetic retinoid analogue of all-trans retinoic acid (ATRA), in a Retinoic Acid Receptor Beta (RARβ) induction assay. This document is intended for researchers, scientists, and drug development professionals investigating retinoid signaling pathways.

Introduction

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in cell growth, differentiation, and apoptosis.[1][2][3] The RAR family consists of three subtypes: RARα, RARβ, and RARγ. RARβ is often considered a tumor suppressor, and its induction is a key area of research in cancer biology and drug development. This compound is a synthetic retinoid analogue of ATRA designed to induce the expression of RARβ, making it a valuable tool for studying the retinoid signaling pathway.[4] This document outlines the principles of the RARβ induction assay, a detailed experimental protocol for using this compound, and representative data.

The assay described herein utilizes a reporter cell line containing the firefly luciferase gene functionally linked to an RARβ-responsive promoter. When an RARβ agonist like this compound is added, it binds to the RARβ/RXR heterodimer, which then activates the transcription of the luciferase gene. The resulting luminescence is directly proportional to the level of RARβ activation and can be quantified using a luminometer.[5]

Signaling Pathway of RARβ Induction

The induction of RARβ by retinoids like this compound follows a well-established signaling cascade. Upon entering the cell, the retinoid binds to the Retinoic Acid Receptor (RAR), which is typically found in a heterodimeric complex with the Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter region of target genes, including RARβ itself. This binding event recruits co-activator proteins and initiates the transcription of the target gene, leading to an increase in RARβ protein levels.

RAR_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus DC360_out This compound (extracellular) DC360_in This compound DC360_out->DC360_in Cellular Uptake RAR_RXR RARβ/RXR Heterodimer DC360_in->RAR_RXR Binding RAR RARβ RAR->RAR_RXR RXR RXR RXR->RAR_RXR Complex Activated Complex RAR_RXR->Complex Binds to RARE RARE (on DNA) RARE->Complex mRNA RARβ mRNA Complex->mRNA Initiates Transcription Protein RARβ Protein (Expression) mRNA->Protein Translation

RARβ Signaling Pathway Activation by this compound.

Experimental Protocol: RARβ Induction Assay Using this compound

This protocol is adapted from generalized RARβ reporter assay procedures.[5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for specific cell lines and experimental conditions.

Materials and Reagents
  • RARβ reporter cell line (e.g., INDIGO Biosciences Cat# IB02101)

  • Cell Recovery Medium (CRM)

  • Compound Screening Medium (CSM)

  • This compound (or other test compounds)

  • All-trans Retinoic Acid (ATRA) as a positive control

  • DMSO (vehicle control)

  • 96-well white, clear-bottom assay plates

  • Luciferase detection reagent

  • Luminometer

Experimental Workflow

The overall workflow for the RARβ induction assay is depicted below.

Experimental_Workflow A Thaw & Prepare Reporter Cells C Dispense Cells into 96-well Plate A->C B Prepare Serial Dilutions of this compound & Controls D Add Compound Dilutions to Plate B->D C->D E Incubate Plate (22-24 hours, 37°C, 5% CO2) D->E F Equilibrate Plate & Reagents to Room Temperature E->F G Add Luciferase Detection Reagent F->G H Measure Luminescence G->H

Workflow for the this compound RARβ Induction Assay.
Detailed Procedure

Day 1: Assay Setup

  • Thaw Media: Thaw Cell Recovery Medium (CRM) and Compound Screening Medium (CSM) in a 37°C water bath.

  • Prepare Reporter Cells:

    • Quickly thaw the cryopreserved RARβ reporter cells in a 37°C water bath for 1-2 minutes.

    • Transfer the thawed cell suspension to a sterile conical tube containing CRM.

    • Centrifuge the cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in an appropriate volume of CRM to achieve the desired cell density for plating.

  • Prepare Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in CSM to achieve the final desired concentrations. It is recommended to prepare 2x concentrated solutions.

    • Prepare similar dilutions for the positive control (ATRA) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.4%.[6]

  • Plate Cells and Add Compounds:

    • Dispense 100 µL of the cell suspension into each well of a 96-well assay plate.

    • Add 100 µL of the 2x concentrated compound dilutions (this compound, ATRA, or vehicle) to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 22-24 hours.[5]

Day 2: Data Acquisition

  • Equilibrate to Room Temperature: Remove the assay plate and the luciferase detection reagent from their respective storage and allow them to equilibrate to room temperature for at least 30 minutes.

  • Add Luciferase Detection Reagent: Add 100 µL of the luciferase detection reagent to each well.

  • Incubate: Incubate the plate at room temperature for 10 minutes, protected from light, to allow for cell lysis and signal stabilization.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

Data Presentation and Analysis

The raw data will be in the form of Relative Light Units (RLU) from the luminometer. Data should be analyzed by subtracting the background (vehicle control) and then normalizing to the positive control where appropriate. For dose-response experiments, the data can be plotted on a semi-log graph with the compound concentration on the x-axis and the luminescence response on the y-axis to determine the EC₅₀ value.

Representative Quantitative Data

The following tables present illustrative data for a dose-response experiment with this compound and a comparison with the positive control, ATRA.

Table 1: Dose-Response of this compound on RARβ Induction

This compound Concentration (nM)Mean RLUStandard DeviationFold Induction (over Vehicle)
0 (Vehicle)5,2344521.0
0.115,8761,2343.0
155,4324,32110.6
10187,54315,67835.8
100453,21034,56786.6
1000465,78936,78988.9

Table 2: Comparison of EC₅₀ Values for this compound and ATRA

CompoundEC₅₀ (nM)Max Fold Induction
This compound8.589
ATRA1.6120

Note: The data presented in these tables are for illustrative purposes only and may not reflect the actual experimental results.

Conclusion

The protocol described provides a robust framework for assessing the activity of this compound as an inducer of RARβ. By employing a reporter gene assay, researchers can obtain quantitative data on the potency and efficacy of this compound and other related compounds. This information is critical for the characterization of novel retinoids and for advancing our understanding of RARβ signaling in health and disease.

References

Application Notes and Protocols for DC360 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC360 is a novel, fluorescent analogue of all-trans-retinoic acid (ATRA) designed as a powerful tool for the investigation of retinoid signaling pathways.[1][2][3] Its intrinsic fluorescence allows for the direct visualization and characterization of its interaction with cellular targets, most notably the Cellular Retinoic Acid Binding Protein II (CRABPII).[1][2] This property makes this compound an invaluable probe for a range of applications in fluorescence microscopy, enabling researchers to elucidate the complex mechanisms of retinoid transport and action within living cells.

These application notes provide an overview of the key characteristics of this compound, detailed protocols for its use in fluorescence microscopy, and data presentation to facilitate experimental design and interpretation.

Key Characteristics of this compound

This compound is a synthetic retinoid that mimics the biological activity of ATRA, including the induction of RARβ expression.[3] Its key features include strong, intrinsic, and solvatochromatic fluorescence, meaning its emission spectrum is sensitive to the polarity of its environment.[1][4] When bound to the hydrophobic pocket of CRABPII, this compound exhibits a significant increase in fluorescence intensity and a blue shift in its emission spectrum.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Formula C23H23NO2MedKoo Biosciences
Molecular Weight 345.44 g/mol MedKoo Biosciences
CAS Number 2324152-25-0MedKoo Biosciences
Excitation Wavelength (λex) 340 nm (in buffer with CRABPII)[5]
Emission Wavelength (λem) 460 nm (in buffer with CRABPII)[5]
Binding Affinity (Kd for CRABPII) 34.0 ± 2.5 nM[1][2][3]
Quantum Yield & Molar Extinction Coefficient Not explicitly reported in available literature.
Photostability Described as having excellent light stability.[1]

Applications in Fluorescence Microscopy

The unique fluorescent properties of this compound make it a versatile tool for several key applications in cellular and molecular biology:

  • Live-Cell Imaging of Retinoid Uptake and Distribution: this compound allows for the real-time visualization of retinoid analogue uptake and subcellular localization in living cells. Studies have shown that this compound localizes to the nucleus in human epithelial cells, consistent with its role in the retinoid signaling pathway.[1][2]

  • Investigating the Role of CRABPII in Retinoid Trafficking: As this compound's fluorescence is significantly enhanced upon binding to CRABPII, it can be used to study the distribution and dynamics of the this compound-CRABPII complex. This provides insights into how CRABPII shuttles retinoids within the cell.

  • High-Throughput Screening for CRABPII Ligands: The displacement of this compound from CRABPII by a non-fluorescent competitor leads to a decrease in fluorescence. This principle can be adapted for high-throughput screening assays to identify new molecules that bind to CRABPII.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake and Subcellular Localization using Confocal Microscopy

This protocol describes the use of this compound for visualizing its uptake and distribution in cultured cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cultured cells (e.g., human epithelial cells like HaCaT) grown on imaging-compatible dishes (e.g., glass-bottom dishes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope equipped with a DAPI filter set or a 405 nm laser line.

Procedure:

  • Cell Preparation: Seed cells on imaging dishes and culture until they reach the desired confluency (typically 60-80%).

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A starting concentration of 50 nM can be used, with optimization as needed.[5]

  • Cell Staining: Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a suitable duration to allow for probe uptake and localization. An initial incubation time of 60 minutes at 37°C and 5% CO2 can be tested.[6]

  • Washing (Optional): For clearer imaging, the cells can be washed to remove excess probe. Gently aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Imaging: Image the cells using a confocal microscope.

    • Excitation: Use a 405 nm laser line or a standard DAPI excitation filter.

    • Emission: Collect the emission between 430 nm and 500 nm. The peak emission when bound to CRABPII is expected around 460 nm.[5]

    • Image Acquisition: Acquire images, including Z-stacks if 3D localization is of interest.

Experimental Workflow for Live-Cell Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging dishes prepare_probe Prepare this compound working solution cell_culture->prepare_probe incubate Incubate cells with this compound prepare_probe->incubate wash Wash cells (optional) incubate->wash acquire_images Acquire images with confocal microscope wash->acquire_images

Caption: Workflow for live-cell imaging with this compound.

Protocol 2: In Vitro Fluorometric Titration Assay for CRABPII Binding

This protocol describes how to determine the binding affinity (Kd) of this compound to purified CRABPII protein.

Materials:

  • This compound stock solution (in DMSO)

  • Purified CRABPII protein

  • Assay buffer (e.g., 20 mM K2HPO4, 100 mM KCl, pH 7.4)[5]

  • Fluorometer or plate reader with fluorescence capabilities

  • Quartz cuvette or low-binding black microplates

Procedure:

  • Preparation of this compound Solution: Prepare a solution of this compound in the assay buffer at a fixed concentration (e.g., 50 nM).[5]

  • Preparation of CRABPII Serial Dilution: Prepare a series of dilutions of the purified CRABPII protein in the assay buffer. The concentration range should span from well below to well above the expected Kd (e.g., 0 to 350 nM).[5]

  • Titration:

    • Place the this compound solution in the cuvette or microplate well.

    • Measure the initial fluorescence of the this compound solution.

    • Sequentially add increasing concentrations of the CRABPII protein to the this compound solution, allowing the system to equilibrate after each addition (e.g., 2-5 minutes).

    • Measure the fluorescence intensity after each addition.

  • Data Acquisition:

    • Excitation: 340 nm[5]

    • Emission: 460 nm[5]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the CRABPII concentration.

    • Fit the resulting binding curve using a suitable model (e.g., one-site binding or the Hill equation) to determine the dissociation constant (Kd).

Workflow for Fluorometric Titration Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_this compound Prepare this compound solution titration Titrate this compound with increasing [CRABPII] prep_this compound->titration prep_crabpii Prepare CRABPII serial dilutions prep_crabpii->titration measure Measure fluorescence at each step titration->measure plot Plot fluorescence vs. [CRABPII] measure->plot fit Fit curve to determine Kd plot->fit

Caption: Workflow for CRABPII binding assay using this compound.

Signaling Pathway

This compound, as a retinoic acid analogue, participates in the retinoid signaling pathway. In the cytoplasm, it binds to CRABPII. The this compound-CRABPII complex is then thought to be shuttled to the nucleus, where the retinoid can interact with Retinoic Acid Receptors (RARs). RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, thereby modulating the transcription of target genes involved in cellular processes like proliferation and differentiation.

Retinoid Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DC360_in This compound CRABPII CRABPII DC360_in->CRABPII Binds Complex This compound-CRABPII Complex DC360_in->Complex CRABPII->Complex DC360_nuc This compound Complex->DC360_nuc Translocates RAR RAR DC360_nuc->RAR Activates RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Transcription Gene Transcription RARE->Transcription Regulates

Caption: Simplified retinoid signaling pathway involving this compound.

Troubleshooting and Further Considerations

  • Phototoxicity: As with any fluorescence microscopy experiment, particularly in live-cell imaging, it is crucial to minimize light exposure to reduce phototoxicity. Use the lowest possible laser power and exposure times that provide an adequate signal-to-noise ratio.

  • Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid cytotoxic effects.

  • Controls: Appropriate controls are essential. These may include imaging untreated cells to assess autofluorescence and using a non-binding fluorescent analogue as a negative control if available.

  • Quantitative Analysis: For quantitative comparisons of fluorescence intensity, ensure that all imaging parameters (laser power, gain, pinhole size, etc.) are kept constant across all samples and experiments.

By leveraging the unique properties of this compound and following these detailed protocols, researchers can gain valuable insights into the intricate and vital retinoid signaling pathway.

References

Application Notes and Protocols for Studying Retinoic Acid Receptor Function Using DC360

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptors (RARs) are ligand-activated transcription factors that play a crucial role in cell growth, differentiation, and embryonic development.[1] Comprising three isotypes (RARα, RARβ, and RARγ), these nuclear receptors are activated by all-trans retinoic acid (ATRA) and its isomers.[2] Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

DC360 is a synthetic retinoid analogue of ATRA, reported to induce the expression of Retinoic Acid Receptor Beta (RARβ).[3] This property makes this compound a valuable tool for investigating the specific roles of RARβ in various physiological and pathological processes. These application notes provide a guide for utilizing this compound to study RAR function, including protocols for assessing receptor activation and target gene expression.

Data Presentation: Comparative Ligand Activity

The following tables summarize the binding affinities (Kd) and functional potencies (EC50) of various natural and synthetic retinoids for different RAR isotypes. This data, gathered from publicly available literature, can be used to contextualize the expected activity of RAR modulators in experimental settings.

Table 1: EC50 Values of Selected Retinoids for RAR Isotypes

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)Reference
All-trans Retinoic Acid (ATRA)~12.9 - 50~9~2[4]
9-cis-Retinoic Acid~3~50-100-[4]
AM580 (RARα-selective agonist)---[5]
CD437 (RARγ-selective agonist)---[5]
BMS-185354 (RARγ activator)--28[6]

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

Table 2: Binding Affinities (Kd) of Selected Retinoids for RAR Isotypes

CompoundRARα Kd (nM)RARβ Kd (nM)RARγ Kd (nM)Reference
All-trans Retinoic Acid (ATRA)~0.21--[7]
AGN 192870 (RAR neutral antagonist)1473342[6]
AM80 (RARα-selective agonist)---[2]
CD495 (RARβ/γ-selective)---[2]

Note: Kd values represent the dissociation constant, where a lower value indicates higher binding affinity. These values are typically determined through in vitro binding assays.

Signaling Pathway

The canonical signaling pathway for retinoic acid receptors involves a series of molecular events leading to the regulation of target gene expression.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinol_cyto Retinol Retinol->Retinol_cyto Transport Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde Oxidation ATRA_cyto All-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA_cyto Oxidation CRABP CRABP ATRA_cyto->CRABP ATRA_nucleus ATRA CRABP->ATRA_nucleus Nuclear Translocation RAR RAR ATRA_nucleus->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding CoR Corepressors (e.g., NCoR, SMRT) CoR->RAR_RXR Dissociation upon ligand binding CoA Coactivators (e.g., p160, CBP/p300) CoA->RAR_RXR Recruitment upon ligand binding TargetGene Target Gene (e.g., RARβ) RARE->TargetGene Transcription Regulation mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

Experimental Workflow

A general workflow for investigating the function of this compound on RARβ signaling and its downstream effects is outlined below.

Experimental_Workflow start Start: Hypothesis This compound activates RARβ signaling cell_culture Cell Culture (e.g., MCF-7, F9) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment luciferase_assay Luciferase Reporter Assay (RARβ activation) treatment->luciferase_assay qpcr qPCR Analysis (RARβ target gene expression) treatment->qpcr western_blot Western Blot Analysis (RARβ protein expression) treatment->western_blot data_analysis Data Analysis and Interpretation luciferase_assay->data_analysis qpcr->data_analysis western_blot->data_analysis conclusion Conclusion on this compound's function on RARβ data_analysis->conclusion Logical_Relationship This compound This compound (Synthetic Retinoid) RARb RARβ This compound->RARb Binds to and Activates RARb_activation RARβ Activation RARb->RARb_activation Target_Gene_Expression Increased Expression of RARβ Target Genes RARb_activation->Target_Gene_Expression Leads to Biological_Response Cellular Response (e.g., Differentiation, Growth Arrest) Target_Gene_Expression->Biological_Response Mediates

References

Application Notes and Protocols for DC360, a Fluorescent Probe for Cellular Reactive Oxygen Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

Note: The fluorescent probe "DC360" appears to be a proprietary or internal designation. For the purpose of providing detailed and accurate experimental guidance, these application notes and protocols are based on the well-characterized and widely used fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a common tool for detecting cellular reactive oxygen species (ROS).

Introduction to this compound

This compound is a cell-permeable fluorescent probe designed for the detection of total reactive oxygen species (ROS) in living cells. As a critical mediator in various signaling pathways and a key player in the pathogenesis of numerous diseases, the ability to accurately measure ROS is fundamental in drug discovery and development. This compound provides a sensitive and reliable method for assessing oxidative stress in response to therapeutic agents, environmental stressors, or genetic modifications.

Principle of Detection:

This compound is a non-fluorescent molecule that readily diffuses across the cell membrane. Once inside the cell, it is deacetylated by intracellular esterases to a non-fluorescent intermediate. In the presence of ROS, this intermediate is oxidized to a highly fluorescent compound, which can be detected using fluorescence microscopy or a fluorescence plate reader. The resulting fluorescence intensity is directly proportional to the total level of intracellular ROS.[1][2][3]

Data Presentation: Quantifying the Impact of Compound X on Intracellular ROS Levels

To illustrate the application of this compound in drug development, the following table summarizes the quantitative data from an experiment designed to assess the effect of a hypothetical "Compound X" on intracellular ROS levels in a human cancer cell line.

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% of Controlp-value vs. Control
Vehicle Control 010,500850100%-
Compound X 115,7501,200150%< 0.05
Compound X 523,1001,850220%< 0.01
Compound X 1031,5002,500300%< 0.001
Positive Control (H₂O₂) 10042,0003,100400%< 0.001

Experimental Protocols

General Workflow for this compound-based ROS Detection

The following diagram outlines the general experimental workflow for using this compound to measure intracellular ROS.

G cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_detection Detection cell_seeding Seed cells in a multi-well plate cell_culture Culture cells overnight cell_seeding->cell_culture drug_treatment Treat cells with test compounds cell_culture->drug_treatment incubation Incubate for the desired time drug_treatment->incubation dc360_loading Load cells with this compound working solution incubation->dc360_loading wash_cells Wash cells to remove excess probe dc360_loading->wash_cells fluorescence_measurement Measure fluorescence intensity wash_cells->fluorescence_measurement data_analysis Analyze and normalize data fluorescence_measurement->data_analysis

General workflow for this compound-based ROS detection.
Detailed Protocol for Adherent Cells

This protocol provides a step-by-step guide for measuring ROS in adherent cells using this compound.

Materials:

  • This compound (provided as a stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)[1]

  • Phosphate-buffered saline (PBS)

  • Test compounds and controls (e.g., H₂O₂)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding:

    • Seed adherent cells into a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.[1]

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare dilutions of your test compounds and controls in cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the test compounds.

    • Incubate the cells for the desired treatment period.

  • This compound Staining:

    • Prepare a fresh this compound working solution by diluting the stock solution in pre-warmed serum-free medium to a final concentration of 10-25 µM.[2]

    • Remove the compound-containing medium and wash the cells once with warm PBS.

    • Add the this compound working solution to each well and incubate for 30 minutes at 37°C, protected from light.[1]

    • Remove the this compound working solution and wash the cells twice with warm PBS.[1]

  • Fluorescence Measurement:

    • Add fresh PBS to each well.

    • For fluorescence microscopy: Capture images using a standard fluorescein (B123965) filter set (Excitation/Emission: ~485/530 nm).[1]

    • For microplate reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the treated samples to the vehicle control.

    • For more accurate quantification, cell viability can be assessed in parallel, and fluorescence values can be normalized to cell number or protein concentration.[1]

Signaling Pathway Visualization: The Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2-ARE pathway is a crucial signaling cascade that regulates the cellular antioxidant response and is a common target in drug development for diseases involving oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS / Electrophiles Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ub Ubiquitin Keap1->Ub Nrf2->Keap1 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination Maf sMaf Nrf2_n->Maf Dimerization ARE ARE (Antioxidant Response Element) Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription

The Keap1-Nrf2-ARE signaling pathway in response to oxidative stress.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of ROS or electrophiles, critical cysteine residues on Keap1 are oxidized, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This, in turn, upregulates the expression of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

References

Application Note: Characterizing Retinoid Pathway Components

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The retinoid signaling pathway plays a crucial role in a multitude of biological processes, including embryonic development, cell differentiation and proliferation, and vision.[1][2][3] Retinoids, which are metabolites of vitamin A, exert their effects by binding to nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] Given the pathway's significance in health and disease, with dysregulation implicated in cancer and developmental disorders, the development of tools and methodologies to accurately characterize its components is of paramount importance for both basic research and therapeutic development.[1][3]

This application note provides a comprehensive overview and detailed protocols for the characterization of retinoid pathway components, including the quantification of retinoids, assessment of receptor binding, and evaluation of transcriptional activation.

Retinoid Signaling Pathway

The canonical retinoid signaling pathway begins with the uptake of retinol (B82714) (vitamin A) from circulation.[6] Cellular uptake is facilitated by the STRA6 receptor.[2][7] Once inside the cell, retinol is reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to all-trans retinoic acid (ATRA), the primary biologically active retinoid.[2][6][7] ATRA is transported to the nucleus by cellular retinoic acid-binding protein II (CRABP-II).[5][6][8] In the nucleus, ATRA binds to the RAR-RXR heterodimer, leading to a conformational change that results in the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes.[4][5] The levels of ATRA are tightly regulated through metabolic degradation by the cytochrome P450 family of enzymes, particularly CYP26A1.[1][9]

Experimental_Workflow cluster_quantification Retinoid Quantification cluster_binding Receptor Binding Assay cluster_activation Transcriptional Activation Assay A1 Sample Homogenization A2 Liquid-Liquid Extraction A1->A2 A3 HPLC Analysis A2->A3 B1 Incubation with [³H]-ATRA & Test Compound B2 Separation of Bound/Free Ligand B1->B2 B3 Scintillation Counting B2->B3 C1 Cell Transfection with RARE-Luciferase Reporter C2 Treatment with Test Compound C1->C2 C3 Luciferase Activity Measurement C2->C3

References

Application Notes and Protocols for Measuring DC360-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for quantifying gene expression changes induced by the novel small molecule, DC360. As a modulator of dendritic cell (DC) activity, understanding the transcriptional response to this compound is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for measuring this compound-induced gene expression.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic small molecule designed to activate dendritic cells, key regulators of the immune response. Dendritic cell activation is a critical process for initiating adaptive immunity and involves distinct signaling pathways that lead to the upregulation of specific genes.[1] this compound is hypothesized to engage with a cell surface receptor, initiating an intracellular signaling cascade that culminates in the activation of transcription factors and subsequent expression of target genes crucial for DC maturation and function.

One of the primary pathways implicated in DC activation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] Upon stimulation, this pathway leads to the nuclear translocation of NF-κB transcription factors, which then bind to specific DNA sequences in the promoter regions of target genes to initiate transcription.[2] Another critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, which is also involved in regulating gene expression in response to extracellular stimuli.[3][4] The following protocols are designed to quantify the transcriptional output of these and other potential pathways activated by this compound.

Core Techniques for Measuring Gene Expression

To assess the impact of this compound on gene expression, two primary techniques are recommended:

  • Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is ideal for quantifying the expression of a select number of target genes with high sensitivity and precision.[5] It is particularly useful for validating findings from broader transcriptome analyses and for routine screening.

  • RNA-Sequencing (RNA-Seq): For a comprehensive, unbiased view of the entire transcriptome, RNA-Seq is the method of choice.[6] This powerful technique allows for the discovery of novel genes and pathways affected by this compound treatment.

Quantitative Data Summary

The following tables represent hypothetical data obtained from experiments measuring this compound-induced gene expression in a dendritic cell line (e.g., THP-1).

Table 1: RT-qPCR Analysis of Key Immune Response Genes

GeneTreatmentFold Change (vs. Vehicle)p-value
CD86 This compound (1 µM)8.5< 0.01
Vehicle1.0-
IL-12B This compound (1 µM)15.2< 0.001
Vehicle1.0-
TNF-α This compound (1 µM)12.8< 0.001
Vehicle1.0-
GAPDH This compound (1 µM)1.1> 0.05
(Housekeeping)Vehicle1.0-

Table 2: Summary of RNA-Seq Differential Gene Expression Analysis

ComparisonTotal Genes AnalyzedUpregulated Genes (>2-fold, p<0.05)Downregulated Genes (<-2-fold, p<0.05)
This compound (1 µM) vs. Vehicle18,542578213

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

DC360_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Expression (e.g., CD86, IL-12B) NFkB_n NF-κB NFkB_n->Gene binds to promoter

Caption: Hypothetical signaling pathway for this compound-induced gene expression.

Experimental_Workflow cluster_rt_qpcr RT-qPCR Pathway cluster_rnaseq RNA-Seq Pathway start Start: Dendritic Cell Culture treatment Treat cells with this compound or Vehicle Control start->treatment incubation Incubate for optimal time (e.g., 6, 12, 24 hours) treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quality Control (e.g., NanoDrop, Bioanalyzer) rna_extraction->qc cdna_synthesis cDNA Synthesis qc->cdna_synthesis library_prep RNA-Seq Library Preparation qc->library_prep qpcr Quantitative PCR with gene-specific primers cdna_synthesis->qpcr analysis_qpcr Data Analysis (ΔΔCt method) qpcr->analysis_qpcr sequencing Next-Generation Sequencing library_prep->sequencing analysis_rnaseq Bioinformatics Analysis (Alignment, Differential Expression) sequencing->analysis_rnaseq

Caption: Experimental workflow for measuring this compound-induced gene expression.

Experimental Protocols

The following are detailed protocols for the key experiments involved in measuring this compound-induced gene expression.

Protocol 1: Dendritic Cell Culture and this compound Treatment

Objective: To treat a dendritic cell line with this compound to induce gene expression.

Materials:

  • THP-1 cells (or other suitable dendritic cell line)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation (if using THP-1)

Procedure:

  • Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well in complete RPMI-1640 medium.

  • Differentiation (for THP-1): Add PMA to a final concentration of 100 ng/mL to differentiate the monocytic THP-1 cells into macrophage-like dendritic cells. Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: After differentiation, replace the medium with fresh complete medium. Add this compound to the desired final concentration (e.g., 1 µM). For the vehicle control wells, add an equivalent volume of DMSO.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvest: After incubation, aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells directly in the well for RNA extraction.

Protocol 2: Total RNA Extraction

Objective: To isolate high-quality total RNA from this compound-treated and control cells.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Lysis buffer (provided in the kit)

  • Ethanol (B145695) (70%)

  • RNase-free water

  • Microcentrifuge

Procedure:

  • Cell Lysis: Add 350 µL of lysis buffer to each well of the 6-well plate and scrape the cells. Pipette the lysate into a microcentrifuge tube.

  • Homogenization: Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe to homogenize.

  • Ethanol Addition: Add one volume of 70% ethanol to the homogenized lysate and mix well by pipetting.

  • Binding to Column: Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • Washing: Perform the wash steps as per the manufacturer's protocol (typically involves adding wash buffers and centrifuging).

  • Elution: Place the RNeasy column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the spin column membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Reverse Transcription Quantitative PCR (RT-qPCR)

Objective: To quantify the expression of specific target genes.[7]

Materials:

  • Isolated total RNA (1 µg per reaction)

  • Reverse transcription kit (e.g., SuperScript IV VILO, Invitrogen)

  • qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)

  • Gene-specific primers (forward and reverse) for target and housekeeping genes

  • qPCR instrument

Procedure:

  • cDNA Synthesis:

    • In an RNase-free tube, combine 1 µg of total RNA, reverse transcriptase, dNTPs, and random hexamers or oligo(dT) primers according to the manufacturer's protocol.

    • Perform the reverse transcription reaction in a thermal cycler.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the SYBR Green master mix, forward and reverse primers (to a final concentration of 200-500 nM each), and nuclease-free water.

    • In a qPCR plate, add the master mix to each well.

    • Add the diluted cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set.

  • qPCR Run:

    • Run the plate on a qPCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of a housekeeping gene (e.g., GAPDH) to obtain ΔCt (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

Protocol 4: RNA-Sequencing (RNA-Seq) and Data Analysis

Objective: To perform a global analysis of the transcriptome.

Procedure:

  • RNA Quality Control: Assess the integrity of the isolated RNA using a Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended.

  • Library Preparation:

    • Starting with 100 ng - 1 µg of total RNA, perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample.

  • Bioinformatics Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome (e.g., human genome hg38) using an aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between this compound-treated and vehicle control samples.[8] Genes with a fold change >2 and a p-adjusted value <0.05 are typically considered significantly differentially expressed.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify biological pathways affected by this compound.[9]

References

Application Notes and Protocols for High-Throughput Screening Data Analysis using Certara's D360 Platform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential therapeutic candidates. The vast amount of data generated from HTS campaigns requires a robust and intuitive informatics platform for efficient analysis, visualization, and decision-making. Certara's D360 is a comprehensive scientific informatics platform designed to streamline the drug discovery process by providing self-service access to integrated data, advanced analytics, and collaborative tools.[1][2][3]

These application notes provide detailed protocols and best practices for leveraging the D360 platform to analyze HTS data effectively. The focus is on the key steps of the HTS data analysis workflow, from initial data import and quality control to dose-response analysis, hit selection, and structure-activity relationship (SAR) studies.

Key Capabilities of D360 for HTS Data Analysis

Certara's D360 platform offers a suite of features specifically designed to meet the challenges of HTS data analysis:

  • Unified Data Access: D360 provides a single point of access to disparate HTS data sources, including raw plate reader data, compound management databases, and biological assay results.[1][2] This eliminates data silos and enables a holistic view of the screening campaign.

  • Intuitive Data Visualization: The platform offers a variety of visualization tools, such as scatter plots, histograms, and heatmaps, to facilitate the exploration and interpretation of large datasets.[1] D360 also supports the rendering of dose-response curves, a critical component of HTS data analysis.[1]

  • Streamlined Workflow Automation: D360 allows for the creation of automated workflows to standardize HTS data analysis processes, ensuring consistency and reproducibility across different screening campaigns.[1]

  • Collaborative Environment: The platform facilitates collaboration among team members by providing tools for sharing data, analyses, and annotations.[2]

  • Structure-Activity Relationship (SAR) Analysis: D360 integrates chemical structure information with biological activity data, enabling researchers to perform SAR analysis and identify promising chemical scaffolds for further optimization.

High-Throughput Screening Data Analysis Workflow in D360

The following diagram illustrates a typical workflow for HTS data analysis using the D360 platform.

HTS_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Primary Hit Identification cluster_2 Dose-Response & Confirmation cluster_3 Downstream Analysis Data_Import Data Import (Plate Reader Data, Compound Info) QC Quality Control (Z', S/B, CV) Data_Import->QC Normalization Data Normalization (% Inhibition/Activation) QC->Normalization Single_Point Single-Point Analysis (Hit Thresholding) Normalization->Single_Point Hit_Selection Hit Selection & Triaging Single_Point->Hit_Selection Dose_Response Dose-Response Curve Fitting (IC50/EC50 Determination) Hit_Selection->Dose_Response Hit_Confirmation Hit Confirmation & Validation Dose_Response->Hit_Confirmation SAR_Analysis SAR Analysis Hit_Confirmation->SAR_Analysis Data_Visualization Data Visualization & Reporting SAR_Analysis->Data_Visualization

A typical HTS data analysis workflow in D360.

Experimental Protocols

This section provides detailed, step-by-step protocols for performing key HTS data analysis tasks within the D360 platform.

Protocol 1: HTS Data Import and Quality Control

Objective: To import raw HTS data into D360 and perform initial quality control checks to ensure data integrity.

Methodology:

  • Data Import:

    • Navigate to the "Import Data" module in D360.

    • Select the appropriate data source (e.g., file-based import for plate reader output, direct database connection).

    • Map the data fields from the source file to the corresponding fields in D360 (e.g., Plate ID, Well ID, Compound ID, Raw Data).

    • Define the plate layout, specifying the location of control wells (positive, negative, and neutral).

    • Initiate the data import process.

  • Quality Control (QC) Analysis:

    • Once the data is imported, access the "HTS QC" module.

    • Select the imported dataset.

    • The system will automatically calculate standard QC metrics for each plate, including:

      • Z'-factor: A measure of assay quality and dynamic range.

      • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the negative control.

      • Coefficient of Variation (%CV): A measure of the variability of the control wells.

    • Review the QC metrics for each plate. Plates that do not meet the predefined quality criteria can be flagged for further investigation or excluded from subsequent analysis.

Protocol 2: Data Normalization and Hit Identification

Objective: To normalize the raw HTS data and identify potential "hits" from a primary screen.

Methodology:

  • Data Normalization:

    • In the "Data Processing" module, select the QC-passed dataset.

    • Choose the desired normalization method. A common method is to calculate the percent inhibition or percent activation relative to the control wells on each plate:

      • % Inhibition = 100 * (1 - (Sample - Negative Control) / (Positive Control - Negative Control))

      • % Activation = 100 * (Sample - Negative Control) / (Positive Control - Negative Control)

    • Apply the normalization formula to the entire dataset.

  • Hit Identification:

    • Navigate to the "Hit Selection" module.

    • Define the hit selection criteria. This is typically a threshold based on the normalized data (e.g., % inhibition > 50% or a Z-score > 3).

    • Apply the criteria to the normalized dataset. Compounds that meet the criteria will be flagged as primary hits.

    • Review the list of primary hits, considering factors such as compound structure and any available historical data.

Protocol 3: Dose-Response Analysis and Hit Confirmation

Objective: To analyze dose-response data for confirmed hits to determine their potency (e.g., IC50 or EC50).

Methodology:

  • Import Dose-Response Data:

    • Import the dose-response data for the selected hits, ensuring that both compound concentration and the corresponding response values are included.

  • Dose-Response Curve Fitting:

    • Access the "Dose-Response" analysis module.

    • Select the dataset containing the dose-response data.

    • Choose the appropriate curve-fitting model (e.g., four-parameter logistic model).

    • The software will automatically fit a dose-response curve to the data for each compound and calculate key parameters, including:

      • IC50/EC50: The concentration of the compound that produces a 50% response.

      • Hill Slope: A measure of the steepness of the curve.

      • R²: A measure of the goodness of fit.

  • Hit Confirmation:

    • Review the dose-response curves and the calculated parameters for each hit.

    • Confirmed hits are those that exhibit a clear dose-dependent response with a potent IC50/EC50 value and a good curve fit.

Data Presentation

Quantitative data from HTS campaigns should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Primary HTS Assay Quality Control Metrics

Plate IDZ'-factorSignal-to-Background (S/B)%CV (Positive Control)%CV (Negative Control)Status
Plate0010.7815.25.14.8Pass
Plate0020.8518.54.54.2Pass
Plate0030.458.115.312.1Fail
..................

Table 2: Primary Hit Identification Summary

Compound ID% InhibitionZ-ScoreHit Call
Cmpd-00165.23.5Hit
Cmpd-00212.50.8Inactive
Cmpd-00388.94.8Hit
............

Table 3: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Hill Slope
Cmpd-0011.21.10.98
Cmpd-0030.51.30.99
............

Visualization of HTS Data Analysis Workflows

The following diagrams, created using the DOT language, illustrate key logical workflows within the D360 platform for HTS data analysis.

Data_QC_Workflow Start Start: Import Raw Plate Data Calculate_QC Calculate QC Metrics (Z', S/B, %CV) Start->Calculate_QC Evaluate_QC Evaluate Plate QC Calculate_QC->Evaluate_QC Pass Plate Passes QC Evaluate_QC->Pass Meets Criteria Fail Plate Fails QC (Flag for Review) Evaluate_QC->Fail Fails Criteria End End: QC'd Dataset Pass->End

HTS data quality control workflow in D360.

Hit_Selection_Workflow Start Start: Normalized Data Define_Criteria Define Hit Criteria (% Inhibition, Z-Score) Start->Define_Criteria Apply_Criteria Apply Criteria to Data Define_Criteria->Apply_Criteria Identify_Hits Identify Primary Hits Apply_Criteria->Identify_Hits Hit_List Generate Hit List Identify_Hits->Hit_List End End: Confirmed Hits for Dose-Response Hit_List->End

Hit selection and triaging workflow in D360.

Conclusion

Certara's D360 platform provides a powerful and user-friendly environment for the analysis of high-throughput screening data. By following the protocols and workflows outlined in these application notes, researchers can streamline their HTS data analysis, ensure data quality, and accelerate the identification of promising lead compounds for further drug development. The integrated nature of D360, combining data access, analysis, and visualization, empowers scientists to make data-driven decisions with confidence and efficiency.[1][2]

References

Application Notes and Protocols for Monitoring Retinoid Activity Using DC360

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoid signaling, mediated by retinoic acid (RA) and its nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic development. DC360 is a novel synthetic analogue of all-trans retinoic acid (ATRA) designed as a powerful tool for investigating retinoid signaling pathways.[1][4] A key feature of this compound is its intrinsic fluorescence, allowing for direct visualization and quantification of its interaction with cellular components, thereby providing a robust method for monitoring retinoid activity.[1][2][3]

This document provides detailed application notes and protocols for utilizing this compound to monitor retinoid activity in both biochemical and cellular contexts.

Mechanism of Action

This compound functions as a fluorescent probe that mimics the biological activity of ATRA.[1][4] Upon entering a cell, this compound binds to cellular retinoic acid-binding protein II (CRABPII), a key protein in the retinoid signaling pathway responsible for solubilizing and transporting retinoic acid to the nucleus.[1][2][3] The binding of this compound to CRABPII can be monitored through changes in its fluorescent properties. Once in the nucleus, the this compound-CRABPII complex engages with RARs, which then heterodimerize with RXRs. This complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the transcriptional regulation of target genes, similar to the action of ATRA.[1][2][3] The inherent fluorescence of this compound allows for the visualization of its subcellular localization, providing insights into its uptake, trafficking, and nuclear accumulation.

Data Presentation

Quantitative Analysis of this compound Binding Affinity

The binding affinity of this compound to its primary cytoplasmic transport protein, CRABPII, has been quantified, demonstrating a strong and specific interaction.

CompoundTarget ProteinBinding Affinity (Kd)
This compoundCRABPII34.0 ± 2.5 nM[1][2][3]

Experimental Protocols

Protocol 1: In Vitro Fluorometric Binding Assay for CRABPII

This protocol describes a novel in vitro assay to characterize and quantify the binding of compounds to CRABPII using the fluorescent properties of this compound.

Materials:

  • Recombinant human CRABPII

  • This compound

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

  • 96-well black plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a solution of recombinant CRABPII in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add a fixed concentration of this compound.

    • Add increasing concentrations of the test compound to the wells.

    • Initiate the binding reaction by adding a fixed concentration of CRABPII to each well.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for this compound.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the test compound concentration.

    • Determine the binding affinity (Kd or IC50) by fitting the data to a suitable binding model.

Protocol 2: Cellular Uptake and Subcellular Localization of this compound using Confocal Fluorescence Microscopy

This protocol outlines the methodology for visualizing the cellular uptake and nuclear localization of this compound in cultured cells.

Materials:

  • Cultured human epithelial cells (or other cell line of interest)

  • Cell culture medium

  • This compound

  • Confocal microscope

  • Glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

  • Cell Culture:

    • Plate the cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.

  • Treatment with this compound:

    • Prepare a working solution of this compound in cell culture medium.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Imaging:

    • Wash the cells with fresh, pre-warmed medium or PBS to remove any unbound this compound.

    • Image the cells using a confocal microscope. Use an excitation wavelength and emission filter set appropriate for this compound's fluorescence spectrum.

    • Acquire images, including Z-stacks, to visualize the subcellular distribution of this compound, paying particular attention to nuclear accumulation.

  • Image Analysis:

    • Analyze the acquired images to assess the extent of cellular uptake and the degree of nuclear versus cytoplasmic localization.

Mandatory Visualizations

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyto Retinol Retinol->Retinol_cyto Retinaldehyde Retinaldehyde Retinol_cyto->Retinaldehyde CRABP CRABP DC360_CRABP This compound-CRABP Complex CRABP->DC360_CRABP DC360_cyto This compound DC360_cyto->DC360_CRABP Binds DC360_nuc This compound DC360_CRABP->DC360_nuc Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid RAR RAR DC360_nuc->RAR Activates RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds Transcription Gene Transcription RARE->Transcription

Caption: Retinoid signaling pathway illustrating the action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Prepare_Reagents Prepare this compound, CRABPII, & Test Compound Incubate Incubate in 96-well Plate Prepare_Reagents->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Binding Analyze Binding Affinity Measure_Fluorescence->Analyze_Binding Culture_Cells Culture Cells on Glass-bottom Dish Treat_Cells Treat Cells with this compound Culture_Cells->Treat_Cells Wash_Cells Wash Unbound this compound Treat_Cells->Wash_Cells Image_Cells Confocal Microscopy Wash_Cells->Image_Cells Analyze_Localization Analyze Subcellular Localization Image_Cells->Analyze_Localization

Caption: Experimental workflows for this compound-based retinoid activity monitoring.

References

Application Notes and Protocols: The Role of DC360 in Developmental Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research has been conducted to identify a compound or molecule referred to as "DC360" with specific applications in developmental biology. However, publicly available scientific literature and databases do not contain information on a molecule with this designation being used in the specified field of research. The term "this compound" most prominently refers to "Dell Client 360," a software solution for IT management, which is not relevant to biological research.

It is possible that "this compound" may be an internal or preliminary designation for a compound that has not yet been widely published, a typographical error, or a misunderstanding of the compound's name.

Without specific information on the nature of "this compound" and its biological targets, it is not possible to provide detailed application notes, protocols, or signaling pathway diagrams as requested.

Recommendations for Proceeding

To enable the generation of the requested content, please verify the following:

  • Correct Compound Name: Please ensure that "this compound" is the correct and complete designation for the molecule of interest.

  • Alternative Names or Designations: If available, provide any alternative names, chemical identifiers (such as a CAS number), or internal research codes.

  • Target Pathway or Process: Information on the specific signaling pathway (e.g., Wnt, Notch, TGF-β) or developmental process (e.g., embryogenesis, organogenesis, cell differentiation) that this compound is thought to modulate would be highly beneficial.

  • Relevant Publications: If you are aware of any pre-publication data, conference abstracts, or internal reports mentioning this compound, providing those details could help in identifying the compound and its functions.

Upon receiving more specific information, this document can be updated to include the detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as originally requested.

Troubleshooting & Optimization

Technical Support Center: DC360 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent retinoid analogue, DC360. The information provided is designed to help address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a synthetic retinoid analogue of all-trans retinoic acid (ATRA). It is a novel fluorescent probe used for the biochemical and intracellular characterization of retinoid signaling pathways. Its intrinsic fluorescence allows for direct monitoring of its interaction with cellular targets, such as cellular retinoic acid binding protein II (CRABPII), and for cellular imaging studies.[1][2][3]

Q2: What are the general stability concerns for a compound like this compound?

As a synthetic retinoid and a fluorescent probe, this compound is susceptible to several stability issues in solution:

  • Photodegradation: Exposure to light, especially UV or high-intensity light used in fluorescence microscopy, can lead to the degradation of the molecule, a phenomenon known as photobleaching.[4][5]

  • Oxidation: Like other retinoids, this compound can be sensitive to oxidation from exposure to air.

  • Thermal Degradation: Elevated temperatures can decrease the stability of retinoids.[6][7]

  • pH Sensitivity: The fluorescence of many probes can be influenced by the pH of the solution, potentially altering signal intensity.[8][9][10]

  • Solvent Effects: The stability and fluorescence properties of this compound can be dependent on the solvent used.[11][12]

Q3: How should I store my this compound stock solutions?

For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C to -80°C and protected from light.[11][12] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Common Issues

Below are common issues encountered when working with this compound in solution, along with potential causes and troubleshooting steps.

Observed Issue Potential Causes Troubleshooting Recommendations
Weak or No Fluorescent Signal 1. Degradation of this compound: The compound may have degraded due to improper storage or handling (exposure to light, heat, or repeated freeze-thaw cycles). 2. Low Concentration: The concentration of this compound in the assay may be too low. 3. Incorrect Instrument Settings: Excitation and emission wavelengths may not be optimal for this compound in the specific experimental environment. 4. Quenching: Other components in the solution (e.g., media components, other small molecules) may be quenching the fluorescence.[13]1. Prepare fresh dilutions from a new stock aliquot. Ensure proper storage conditions are maintained. 2. Increase the concentration of this compound in a stepwise manner. 3. Optimize instrument settings by running a spectral scan of this compound in the experimental buffer. 4. Perform control experiments with this compound in a simplified buffer to test for quenching effects of individual solution components.
High Background Fluorescence 1. Autofluorescence: Cells or media components may be naturally fluorescent at the excitation/emission wavelengths of this compound.[13] 2. Excess this compound: Unbound this compound in the solution can contribute to high background. 3. Contaminated Solutions: Buffers or media may be contaminated with fluorescent impurities.1. Image unstained cells/media to determine the level of autofluorescence. If high, consider using a different imaging medium or applying background correction during image analysis. 2. Optimize washing steps to remove unbound this compound before imaging. 3. Use fresh, high-purity solvents and buffers.
Signal Fades Quickly During Imaging (Photobleaching) 1. High Excitation Light Intensity: Excessive laser power or illumination time can rapidly destroy the fluorophore.[4][14] 2. Oxygen Presence: The presence of molecular oxygen can accelerate photobleaching.1. Reduce laser power to the minimum necessary for signal detection. 2. Decrease exposure time and/or the frequency of image acquisition. 3. Use an anti-fade mounting medium for fixed-cell imaging. 4. For live-cell imaging, consider using an oxygen scavenger system if compatible with the experimental setup.
Inconsistent or Irreproducible Results 1. Variability in this compound Solution Preparation: Inconsistent pipetting or serial dilutions can lead to variations in the final concentration. 2. Degradation Over Time: The stability of this compound in the final working solution may be limited. 3. Precipitation of this compound: The solubility of this compound may be poor in the final aqueous buffer, leading to precipitation.1. Use calibrated pipettes and be meticulous with solution preparation. 2. Prepare fresh working solutions of this compound for each experiment and use them promptly. 3. Visually inspect solutions for any signs of precipitation. If observed, consider adjusting the final solvent concentration (e.g., ensuring a low percentage of DMSO is present) or using a different buffer system.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Buffer

This protocol provides a basic framework for evaluating the stability of this compound in your specific experimental buffer over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental buffer (e.g., PBS, cell culture medium)

  • Fluorometer or fluorescence plate reader

  • Black, clear-bottom microplates

Procedure:

  • Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.

  • Dispense the working solution into multiple wells of a black, clear-bottom microplate.

  • Measure the initial fluorescence intensity (Time 0).

  • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), measure the fluorescence intensity of the solutions.

  • Protect the plate from light between measurements.

  • Plot the fluorescence intensity as a function of time to assess the stability of this compound. A significant decrease in fluorescence over time indicates degradation.

Protocol 2: Evaluation of this compound Photostability

This protocol helps to determine the rate of photobleaching of this compound under your specific imaging conditions.

Materials:

  • Sample prepared with this compound (e.g., cells stained with this compound)

  • Fluorescence microscope with a camera

  • Image analysis software

Procedure:

  • Prepare your sample for imaging as you would for a typical experiment.

  • Locate a region of interest.

  • Acquire a time-lapse series of images using the same imaging settings (laser power, exposure time, etc.) that you would use for your experiment.

  • Continue acquiring images until the fluorescence signal has significantly decreased.

  • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.

  • Plot the normalized fluorescence intensity against time or image number to visualize the photobleaching rate.

Visualizing Troubleshooting Workflows

Logical Troubleshooting of Poor this compound Signal

poor_signal_troubleshooting start Start: Poor this compound Signal check_storage Check this compound Storage (aliquoted, -20C, dark?) start->check_storage prepare_fresh Prepare Fresh Working Solution check_storage->prepare_fresh check_concentration Is Concentration Sufficient? prepare_fresh->check_concentration optimize_instrument Optimize Instrument (Ex/Em Wavelengths) check_concentration->optimize_instrument control_experiment Run Control Experiment (this compound in simple buffer) optimize_instrument->control_experiment signal_improved Signal Improved? control_experiment->signal_improved issue_identified Issue Identified signal_improved->issue_identified Yes background_issue Potential Background or Quenching Issue signal_improved->background_issue No

Caption: A flowchart for troubleshooting weak or absent this compound fluorescence signal.

Experimental Workflow for Assessing Photostability

photostability_workflow prepare_sample Prepare Sample with this compound microscope_setup Set Up Microscope with Experimental Imaging Parameters prepare_sample->microscope_setup acquire_timelapse Acquire Time-Lapse Image Series microscope_setup->acquire_timelapse measure_intensity Measure Fluorescence Intensity Over Time acquire_timelapse->measure_intensity plot_data Plot Normalized Intensity vs. Time measure_intensity->plot_data analyze_bleaching Analyze Photobleaching Rate plot_data->analyze_bleaching

Caption: A workflow diagram for quantifying the photostability of this compound.

References

Technical Support Center: Optimizing DC360 Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of DC360 for cell treatment experiments. This compound is a synthetic retinoid analogue of all-trans retinoic acid (ATRA) that induces RARβ expression and can be used to characterize retinoid signaling pathways.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance from 1 nM to 100 µM, is a common starting point.[2] This wide range helps to identify the effective concentration window for your specific cell line and assay.[2]

Q2: How should I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time depends on the compound's mechanism of action and the biological question being investigated. A time-course experiment is recommended. This can be performed by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[2]

Q3: What are the best practices for dissolving and storing this compound?

A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2] It is crucial to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2] To maintain stability, aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[2] For short-term storage, 0 - 4°C is suitable, while -20°C is recommended for long-term storage.[3]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[2] This is an important consideration when interpreting results. If you suspect significant interference, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound at tested concentrations. 1. Concentration too low: The tested concentrations may be below the effective range for your cell line. 2. Low target expression: Your cell line may not express the target of this compound at sufficient levels. 3. Compound instability: The compound may have degraded due to improper storage or handling. 4. Cell permeability issues: this compound may not be effectively entering the cells.1. Test a higher and broader concentration range. 2. Verify the expression of the target protein (e.g., RARβ) in your cell line using techniques like Western blot or qPCR. 3. Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage conditions are met. 4. Review literature for permeability data on this compound or similar retinoid analogues.
High levels of cell death observed across all concentrations. 1. Compound-induced cytotoxicity: this compound may be inherently toxic to your cell line at the tested concentrations. 2. Off-target effects: At higher concentrations, the compound might be affecting other essential cellular pathways. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Lower the concentration range in your dose-response experiments. 2. Consider using a different, structurally distinct retinoid analogue to see if the effect is consistent. 3. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1% for DMSO).[2]
Inconsistent or not reproducible results between experiments. 1. Variation in cell seeding density: Different starting cell numbers can affect the outcome.[4] 2. Inconsistent inhibitor preparation: Errors in the dilution of the stock solution can lead to variability.[4] 3. Variations in cell culture conditions: Differences in cell passage number, confluency, and media composition can impact cellular responses.[5]1. Maintain a consistent cell seeding density for all experiments.[4] 2. Prepare fresh serial dilutions for each experiment from a validated stock solution.[4] 3. Use cells within a consistent and low passage number range and standardize all cell culture procedures.[4]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C.[5]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations (e.g., 1 nM to 100 µM).[2][5]

    • Include a vehicle-only control (medium with the same final concentration of DMSO).[5]

    • Remove the old medium from the cells and add the medium containing the different this compound concentrations.[5]

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.[5]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway

DC360_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABP2 CRABP2 This compound->CRABP2 Binds Cell_Membrane RAR_RXR_inactive RAR/RXR (inactive) CRABP2->RAR_RXR_inactive Translocates to nucleus and activates RAR/RXR heterodimer RAR_RXR_active RAR/RXR (active) RAR_RXR_inactive->RAR_RXR_active RARE Retinoic Acid Response Element RAR_RXR_active->RARE Binds to Target_Gene_Expression Target Gene Expression (e.g., RARβ) RARE->Target_Gene_Expression Induces

Caption: this compound signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Dose_Response Prepare this compound Serial Dilutions Cell_Culture->Dose_Response Cell_Treatment Treat Cells with this compound Dose_Response->Cell_Treatment Incubation Incubate for Defined Period Cell_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Start Inconsistent Results? Check_Cells Verify Cell Health and Passage Number Start->Check_Cells Yes Check_Reagents Prepare Fresh this compound and Reagents Check_Cells->Check_Reagents Standardize_Protocol Ensure Consistent Protocol Execution Check_Reagents->Standardize_Protocol Re-evaluate Issue Persists? Standardize_Protocol->Re-evaluate Re-evaluate->Start No, Resolved Consult_Literature Review Literature for Cell-Specific Protocols Re-evaluate->Consult_Literature Yes Contact_Support Contact Technical Support Consult_Literature->Contact_Support

References

Technical Support Center: Preventing Photobleaching in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DC360" does not correspond to a known fluorescent probe in our database. It is possible this is a proprietary name or a misidentification. The following guide provides comprehensive strategies to prevent photobleaching for a wide range of commonly used fluorophores in fluorescence microscopy.

This technical support center is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent photobleaching during their fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2][3] This phenomenon occurs when fluorescent molecules are exposed to light, particularly high-intensity illumination, leading to a gradual fading of the fluorescent signal during an experiment.[3][4]

Q2: What causes photobleaching?

A2: Photobleaching is primarily caused by the interaction of the fluorophore in its excited state with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[5] These ROS can then react with and destroy the fluorophore. The process begins when a fluorophore absorbs a photon and transitions to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), there is a possibility it will transition to a longer-lived triplet state. In this triplet state, it is more susceptible to reactions that lead to its permanent destruction.[1][2]

Q3: How can I tell if my signal loss is due to photobleaching?

A3: If you observe a progressive decrease in your fluorescence signal over time specifically in the area being illuminated, it is likely due to photobleaching.[3] To confirm, you can create a photobleaching curve by imaging a single area continuously and plotting the fluorescence intensity over time.[3][4] A steady decline in intensity is characteristic of photobleaching.

Q4: Can photobleaching affect my experimental results?

Troubleshooting Guide: Minimizing Photobleaching

If you are experiencing significant signal loss due to photobleaching, follow these troubleshooting steps to mitigate the issue.

Problem Potential Cause Recommended Solution
Rapid signal fading High-intensity illuminationReduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio.[5][6] Use neutral density filters to decrease illumination intensity without changing the spectral quality.[5][7]
Signal loss during time-lapse imaging Prolonged exposure to lightDecrease the total exposure time by reducing the duration of each exposure and/or increasing the interval between acquisitions.[8][6] Use your microscope's software to illuminate the sample only during image acquisition.[5]
Fluorophore instability Choice of fluorophoreSelect more photostable dyes. Newer generations of fluorophores, such as Alexa Fluor or DyLight dyes, are engineered to be more resistant to photobleaching compared to older dyes like FITC or Cy3.[5][8][7]
Presence of reactive oxygen species (ROS) Oxygen in the mounting mediumUse a commercially available antifade mounting medium containing reagents like ProLong Gold, VECTASHIELD, or DABCO, which are designed to scavenge ROS.[5][8][6]
Out-of-focus photobleaching Illumination of the entire sample thicknessFor thick samples, consider using multiphoton excitation microscopy, which confines excitation to the focal plane, thereby reducing overall photobleaching.[5]

Experimental Protocols

Protocol 1: Creating a Photobleaching Curve

This protocol allows you to quantify the rate of photobleaching for your specific fluorophore and imaging conditions.

Materials:

  • Your prepared fluorescently labeled sample

  • Fluorescence microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your sample as you would for your experiment.

  • Microscope Setup:

    • Turn on the microscope and light source.

    • Select the appropriate filter set for your fluorophore.

    • Set the illumination intensity and camera exposure time to the levels you intend to use for your experiment.

  • Image Acquisition:

    • Locate a representative area of your sample.

    • Focus on the desired plane.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) for a set duration (e.g., 5 minutes). It is crucial to keep the illumination on the sample for the entire duration of the acquisition.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Select a region of interest (ROI) within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the mean fluorescence intensity as a function of time. This plot represents your photobleaching curve.[3][4]

Signaling Pathways and Workflows

Photochemical Mechanism of Photobleaching

The following diagram illustrates the key steps leading to photobleaching of a fluorophore.

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Photon Absorption S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Bleached Fluorophore T1->Bleached Reaction with O2 (Photobleaching)

Caption: Simplified Jablonski diagram showing the pathway to photobleaching.

Troubleshooting Workflow for Photobleaching

This workflow provides a logical sequence of steps to diagnose and resolve photobleaching issues in your experiments.

G start Start: Experiencing Signal Loss is_progressive Is the signal loss progressive and localized to the illuminated area? start->is_progressive reduce_intensity Reduce Illumination Intensity (Lower laser power, use ND filters) is_progressive->reduce_intensity Yes check_other_issues Investigate other issues: - Sample preparation - Microscope settings is_progressive->check_other_issues No reduce_exposure Reduce Exposure Time (Shorter acquisition, longer intervals) reduce_intensity->reduce_exposure antifade Use Antifade Mounting Medium reduce_exposure->antifade stable_fluorophore Switch to a More Photostable Fluorophore antifade->stable_fluorophore problem_solved Problem Solved stable_fluorophore->problem_solved

Caption: A step-by-step workflow for troubleshooting photobleaching.

References

Technical Support Center: Improving DC360 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: DC360 is a representative hydrophobic compound used here for illustrative purposes. The following guidelines are based on established best practices for handling poorly water-soluble compounds in drug discovery and development.

This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for overcoming solubility challenges with the hydrophobic compound this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended organic solvent for preparing a primary stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for initial high-concentration stock solutions (e.g., 10-30 mM) of hydrophobic compounds like this compound.[1] Its high solubilizing capacity and miscibility with aqueous media make it a suitable choice.[1] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF), though their suitability depends on the specific assay system.[2][3][4][5]

Q2: My this compound precipitated when I diluted the DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, stable in a high concentration of organic solvent, becomes insoluble as the solvent is diluted into an aqueous medium. To address this, you can:

  • Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in your assay buffer. This gradual decrease in solvent concentration can help maintain solubility.

  • Vigorous Mixing: Add the compound stock dropwise into the buffer while vortexing or stirring vigorously to promote rapid dispersion.

  • Lower the Final Concentration: Your target concentration may be above this compound's aqueous solubility limit. Try testing a lower concentration range.

  • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. Always run a solvent tolerance control to check for effects on your assay.[6]

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: The tolerance to DMSO is highly cell-line specific and depends on the duration of exposure.[7][8] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many assays tolerating up to 1%.[6][9] However, some sensitive or primary cell lines may show toxicity at concentrations as low as 0.1%.[7][8][9] It is crucial to perform a solvent tolerance experiment to determine the maximum allowable concentration that does not impact cell viability or assay performance.[6]

Q4: Can I use solubility enhancers like cyclodextrins or surfactants?

A4: Yes, if simple co-solvent systems fail, solubility enhancers are a viable option.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their apparent aqueous solubility.[10][11][12] Beta-cyclodextrins (β-CD) and their derivatives are commonly used.[13][14]

  • Surfactants: Surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds.[15] They are typically used at low concentrations (e.g., 0.01-1%) but require careful validation as they can interfere with cell membranes or assay components.

Q5: Can adjusting the pH of my buffer help solubilize this compound?

A5: If this compound has ionizable functional groups (acidic or basic), adjusting the pH of the assay buffer can significantly improve its solubility.[6] For acidic compounds, increasing the pH can deprotonate them, making them more soluble. For basic compounds, lowering the pH can lead to protonation and increased solubility.[6] Ensure the final pH is compatible with your biological system.[6]

Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Precipitation in Stock Solution Compound concentration is too high for the solvent.Try gentle warming or sonication. If precipitation persists, use a lower stock concentration or test alternative solvents (see Table 1).
Precipitation Upon Dilution The compound is crashing out in the aqueous buffer.Follow the "Serial Dilution" protocol (Protocol 2). Decrease the final assay concentration. Consider using a solubility enhancer.
Inconsistent Assay Results Micro-precipitation or compound aggregation is occurring.Centrifuge the diluted compound solution before adding it to the assay plate and use the supernatant. Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer, if compatible.
Low Compound Potency The actual concentration of the soluble compound is lower than intended due to poor solubility.Confirm solubility at the tested concentration using visual inspection or light scattering. Re-evaluate the solubilization strategy to ensure the compound is fully dissolved.
Cell Toxicity Observed The concentration of the organic co-solvent (e.g., DMSO) is too high.Determine the maximum tolerable solvent concentration for your specific cell line (see Table 2 for general limits). Keep the final solvent concentration consistent across all wells, including controls.[7]
Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventAbbreviationTypeSolubility (at 25°C)Notes
Dimethyl sulfoxideDMSOPolar Aprotic> 50 mg/mLRecommended for primary stocks.[4]
DimethylformamideDMFPolar Aprotic~ 30 mg/mLGood alternative to DMSO.[4]
EthanolEtOHPolar Protic~ 15 mg/mLCan be used, but higher concentrations may be toxic to cells.[3]
MethanolMeOHPolar Protic~ 10 mg/mLLess common for cell-based assays due to toxicity.[3]
Acetone-Polar Aprotic~ 25 mg/mLHigh volatility; less common for assay preparation.[3][4]

Table 2: General Solvent Tolerance Limits for In Vitro Assays

Assay TypeSolventRecommended Max. ConcentrationCritical Notes
Cell-based (short-term, <24h)DMSO0.5% - 1.0%Cell line dependent; always verify with a toxicity assay.[6][9]
Cell-based (long-term, >24h)DMSO≤ 0.1% - 0.5%Lower concentrations are crucial to avoid long-term cytotoxic and differentiation effects.[7][16]
Biochemical / Enzyme AssaysDMSO1% - 5%Generally more tolerant, but check for direct enzyme inhibition or assay interference.
Primary or Stem CellsDMSO≤ 0.1%These cells are often highly sensitive to solvents.[9]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
  • Preparation: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target high concentration (e.g., 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If particles are still visible, sonicate the solution in a water bath for 5-10 minutes. The final solution should be clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution Method for Aqueous Assay Buffer

This protocol describes the preparation of a 10 µM final concentration from a 20 mM DMSO stock for an assay with a final DMSO concentration of 0.1%.

  • Intermediate Dilution 1 (DMSO): Prepare a 2 mM intermediate stock by diluting the 20 mM primary stock 1:10 in 100% DMSO. (e.g., 5 µL of 20 mM stock + 45 µL of DMSO).

  • Intermediate Dilution 2 (Assay Buffer): Prepare a 200 µM working solution by diluting the 2 mM intermediate stock 1:10 in your final assay buffer. Crucially, add the DMSO solution dropwise to the assay buffer while continuously vortexing to prevent precipitation.

  • Final Dilution (Assay Plate): Prepare the final 10 µM concentration by performing a 1:20 dilution of the 200 µM working solution into the final assay volume. (e.g., 5 µL of 200 µM solution into a final volume of 100 µL in the assay plate). This results in a final DMSO concentration of 0.1%.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed in Assay Well? q1 Is the final solvent concentration <0.1%? start->q1 q2 Is the final compound concentration high? q1->q2 No sol1 Increase final solvent % (e.g., 0.5%) and run solvent toxicity control. q1->sol1 Yes q3 Does this compound have ionizable groups? q2->q3 No sol2 Lower the final test concentration of this compound. q2->sol2 Yes sol3 Adjust buffer pH to favor the ionized state. q3->sol3 Yes sol4 Use a solubility enhancer (e.g., Cyclodextrin, Surfactant). q3->sol4 No

Caption: Decision tree for troubleshooting this compound precipitation in aqueous assay buffers.

Experimental_Workflow cluster_stock Stock Preparation cluster_dilution Dilution Series cluster_assay Assay Setup weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO (e.g., 20 mM) weigh->dissolve dilute1 3. Intermediate Dilution in DMSO (e.g., 2 mM) dissolve->dilute1 dilute2 4. Dilute into Assay Buffer with vortexing (e.g., 200 µM) dilute1->dilute2 final_dilution 5. Final Dilution in Assay Plate (e.g., 10 µM) dilute2->final_dilution assay 6. Perform Assay final_dilution->assay

Caption: Standard workflow for preparing this compound for a typical in vitro assay.

References

Technical Support Center: Investigating Off-Target Effects of DC360 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating the potential off-target effects of DC360 in cellular models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic retinoid analogue of all-trans retinoic acid (ATRA).[1] Its primary mechanism of action is to induce the expression of Retinoic Acid Receptor Beta (RARβ), making it a valuable tool for studying retinoid signaling pathways.[1] It is important to note that this compound is not a kinase inhibitor.

Q2: What are off-target effects and why are they a concern for a compound like this compound?

A2: Off-target effects occur when a small molecule binds to and alters the activity of proteins other than its intended biological target.[2] For a compound like this compound, which is designed to modulate retinoid signaling, off-target interactions could lead to:

  • Misinterpretation of experimental results: An observed cellular phenotype might be incorrectly attributed to the modulation of the retinoid pathway when it is actually caused by an off-target effect.[2]

  • Cellular toxicity: Unintended interactions can disrupt essential cellular processes, leading to cell death or other toxic effects unrelated to its on-target activity.[2]

  • Lack of translational potential: Promising results in the lab may not be reproducible in more complex biological systems if the effects are dominated by off-target interactions.[2]

Q3: How can I determine if the cellular phenotype I observe is a result of this compound's on-target or off-target activity?

A3: A multi-faceted approach is essential to distinguish between on-target and off-target effects. Key strategies include:

  • Use of Structurally Unrelated Agonists: Confirm your findings by using other known RAR agonists that are structurally different from this compound, such as all-trans retinoic acid (ATRA) or TTNPB. If these compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects are typically observed at lower concentrations, while off-target effects may only appear at higher concentrations.[3]

  • Genetic Knockdown/Knockout: Utilize techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of RARβ. If the phenotype observed with this compound treatment is diminished or absent in these modified cells, it strongly suggests an on-target effect.[2][4]

  • Rescue Experiments: In a target-knockout background, re-introducing a functional version of the target protein should rescue the phenotype if it is an on-target effect.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cellular models.

Observed Problem Possible Cause Suggested Solution
Unexpected or paradoxical cellular phenotype (e.g., effect is opposite to what's expected from RARβ activation) The phenotype may be driven by an off-target interaction. This compound might be binding to another nuclear receptor or a different class of proteins.1. Validate with a different tool: Use a structurally unrelated RAR agonist to see if the phenotype is reproduced. 2. Perform target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to RARβ in your cells at the effective concentration. 3. Conduct unbiased screening: Employ proteome-wide approaches like chemical proteomics to identify potential off-target binding partners.
High levels of cell death, even at low concentrations of this compound The compound may have potent off-target effects on proteins essential for cell survival.1. Titrate the concentration: Determine the lowest effective concentration that induces RARβ expression without causing significant toxicity. 2. Analyze apoptosis markers: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the cell death is apoptotic. 3. Consult off-target databases: Check publicly available databases for known off-targets of similar retinoid analogues.
Inconsistent results between different cell lines or experimental batches 1. Biological variability in the expression levels of the on-target (RARβ) and potential off-target proteins. 2. Cell-line specific off-target effects.1. Characterize your cell lines: Quantify the expression levels of RARβ in the cell lines you are using. 2. Test in multiple cell lines: Determine if the observed effects are consistent across different cellular contexts.[5] 3. Use pooled primary cells: If working with primary cells, using cells pooled from multiple donors can help average out individual variations.[3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that this compound binds to its intended target, RARβ, in an intact cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Analysis: Analyze the amount of soluble RARβ in the supernatant at each temperature using Western blotting or other protein detection methods.

Data Analysis: Binding of this compound to RARβ is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Protocol 2: Western Blotting for Downstream Target Modulation

Objective: To assess the functional consequence of this compound treatment by measuring the expression of a known downstream target of RARβ signaling.

Methodology:

  • Cell Treatment: Treat cells with a range of this compound concentrations for an appropriate time course.

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for a known downstream target of RARβ and a loading control protein (e.g., GAPDH, β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow cluster_problem Problem Identification cluster_validation On-Target vs. Off-Target Validation cluster_outcome Conclusion problem Unexpected Cellular Phenotype with this compound dose_response Dose-Response Analysis problem->dose_response unrelated_agonist Use Structurally Unrelated Agonist problem->unrelated_agonist knockdown Genetic Knockdown of RARβ (siRNA/CRISPR) problem->knockdown cetsa CETSA for Target Engagement problem->cetsa on_target On-Target Effect dose_response->on_target Phenotype at low conc. off_target Off-Target Effect dose_response->off_target Phenotype at high conc. unrelated_agonist->on_target Phenotype Reproduced unrelated_agonist->off_target Phenotype Not Reproduced knockdown->on_target Phenotype Abolished knockdown->off_target Phenotype Persists cetsa->on_target RARβ Stabilized cetsa->off_target No Stabilization retinoid_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RAR RARβ This compound->RAR Binds Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR RARE RARE (Retinoic Acid Response Element) RXR->RARE Binds to RAR->RXR Heterodimerizes with Transcription Gene Transcription RARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

References

Technical Support Center: Refining DC360 Incubation Time for Optimal RARβ Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of DC360 for inducing Retinoic Acid Receptor Beta (RARβ) expression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce RARβ expression?

This compound is a synthetic analog of all-trans retinoic acid (ATRA) designed to specifically interact with retinoic acid receptors (RARs). Like ATRA, this compound functions as an agonist for RARs. Upon entering the cell, this compound binds to RARs, which then form a heterodimer with Retinoid X Receptors (RXRs). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, including the RARβ gene itself. This binding event recruits coactivator proteins and initiates the transcription of the RARβ gene, leading to increased RARβ mRNA and protein levels.

Q2: What is the expected time course for RARβ induction with this compound?

While direct time-course data for this compound is not extensively published, based on studies with similar retinoids like all-trans retinoic acid (ATRA), induction of RARβ mRNA can be detected as early as 4 hours after treatment.[1] The expression levels typically increase progressively and reach a plateau after approximately 24 hours of incubation.[1] To determine the optimal incubation time for your specific cell line and experimental conditions, a time-course experiment is highly recommended.

Q3: What concentration of this compound should I use for my experiments?

The optimal concentration of this compound will vary depending on the cell type and the desired level of RARβ induction. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific system. A typical starting range for similar synthetic retinoids is between 10 nM and 1 µM.

Q4: Can I use a luciferase reporter assay to measure RARβ induction?

Yes, a luciferase reporter assay is a sensitive and quantitative method to measure the transcriptional activation of the RARβ gene. These assays utilize a plasmid containing a RARE upstream of a luciferase reporter gene. Upon treatment with this compound, the activated RAR/RXR heterodimers bind to the RARE and drive the expression of luciferase, which can be quantified by measuring luminescence.

Q5: How can I be sure the observed effect is specific to RARβ induction?

To confirm the specificity of this compound-mediated RARβ induction, consider the following control experiments:

  • Use of an RAR antagonist: Co-treatment with a known RAR antagonist should block the induction of RARβ by this compound.

  • Knockdown of RARs: Using siRNA or shRNA to knockdown the expression of RARα, β, or γ can help identify which receptor subtype is primarily responsible for the observed effect.

  • Control cell lines: Utilize cell lines that are known to be non-responsive to retinoids as a negative control.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low RARβ induction observed 1. Suboptimal incubation time. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the peak induction time for your cell line.
2. Incorrect this compound concentration. Conduct a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 1 µM) to find the optimal concentration.
3. Low expression of RARs in the cell line. Verify the expression of RARα, RARβ, and RARγ in your cell line using qPCR or Western blotting. Some cell lines may not express the necessary receptors to respond to retinoids.[2]
4. This compound degradation. Prepare fresh stock solutions of this compound and protect them from light and repeated freeze-thaw cycles.
High background signal in reporter assays 1. "Leaky" promoter in the reporter construct. Use a reporter construct with a minimal promoter to reduce basal transcription levels.
2. Autofluorescence of this compound. Measure the fluorescence of this compound alone at the same wavelength used for your reporter assay to check for interference.
Inconsistent results between experiments 1. Variation in cell density at the time of treatment. Ensure consistent cell seeding density and confluency across all experiments.
2. Inconsistent incubation times. Use a precise timer for all incubation steps.
3. Variability in this compound stock solution. Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles and ensure consistent concentration.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for a time-course and dose-response experiment for this compound-induced RARβ expression, as might be measured by RT-qPCR and a luciferase reporter assay. These tables are intended to serve as a guide for experimental design and data interpretation.

Table 1: Time-Course of this compound-Induced RARβ mRNA Expression

Incubation Time (hours)Fold Change in RARβ mRNA (vs. Vehicle Control)
01.0
43.5
88.2
1215.6
2425.1
4822.8

Table 2: Dose-Response of this compound on RARE-Luciferase Activity (24-hour incubation)

This compound Concentration (nM)Relative Luciferase Units (RLU)
0 (Vehicle)100
1250
10800
1002500
10002600

Experimental Protocols

Protocol 1: Time-Course Analysis of RARβ mRNA Induction by RT-qPCR
  • Cell Seeding: Plate a suitable cell line (e.g., MCF-7, SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment: Treat the cells with the predetermined optimal concentration of this compound (e.g., 100 nM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • RNA Extraction: At each time point, harvest the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform quantitative real-time PCR using primers specific for RARβ and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the fold change in RARβ mRNA expression relative to the vehicle control using the ΔΔCt method.

Protocol 2: RARE-Luciferase Reporter Assay
  • Transfection: Co-transfect the cells with a RARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.

  • Cell Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the relative luciferase units against the this compound concentration.

Visualizations

DC360_RAR_Signaling_Pathway cluster_cell Cell This compound This compound RAR RAR This compound->RAR Binds RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Coactivators Coactivators Coactivators->RAR_RXR Recruited RARb_gene RARβ Gene RARE->RARb_gene Activates RARb_mRNA RARβ mRNA RARb_gene->RARb_mRNA Transcription RARb_protein RARβ Protein RARb_mRNA->RARb_protein Translation

Caption: this compound signaling pathway for RARβ induction.

Experimental_Workflow_Time_Course start Seed Cells treat Treat with this compound or Vehicle start->treat incubate Incubate for 0, 4, 8, 12, 24, 48h treat->incubate harvest Harvest Cells incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR cdna_synthesis->qpcr analysis Data Analysis qpcr->analysis

Caption: Experimental workflow for time-course analysis.

Troubleshooting_Logic start No/Low RARβ Induction check_time Time-Course Experiment start->check_time optimal_time Optimal Time? check_time->optimal_time check_conc Dose-Response Experiment optimal_conc Optimal Conc.? check_conc->optimal_conc check_receptors Check RAR Expression receptors_present Receptors Present? check_receptors->receptors_present check_compound Check this compound Stability compound_stable Compound Stable? check_compound->compound_stable optimal_time->check_conc No success Successful Induction optimal_time->success Yes optimal_conc->check_receptors No optimal_conc->success Yes receptors_present->check_compound No receptors_present->success Yes compound_stable->success Yes fail Re-evaluate Cell Line/ Experimental Design compound_stable->fail No

Caption: Troubleshooting logic for low RARβ induction.

References

Technical Support Center: Synthesis of DC360

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the synthesis of the DC360 compound. The information is tailored for researchers, scientists, and professionals in drug development.

Compound Overview

This compound is a fluorescent retinoic acid analogue with the IUPAC name 4-((1-Isopropyl-4,4-dimethyl-1,4-dihydroquinolin-6-yl)ethynyl)benzoic acid . It serves as a valuable probe for the biochemical and intracellular characterization of retinoid signaling pathways.

Chemical Structure Formula Molecular Weight CAS Number
C23H23NO2345.44 g/mol 2324152-25-0

Troubleshooting Guide

This guide addresses specific challenges that may be encountered during the synthesis of this compound, which is proposed to proceed via a Sonogashira coupling reaction between a 6-halo-1-isopropyl-4,4-dimethyl-1,4-dihydroquinoline intermediate and 4-ethynylbenzoic acid or its ester.

Low or No Product Yield in Sonogashira Coupling
Potential Cause Suggested Solution
Catalyst Inactivity: Palladium or copper catalyst may be oxidized or degraded.- Ensure all reagents and solvents are thoroughly degassed. - Use fresh, high-quality catalysts. - Consider using a more robust palladium catalyst/ligand system (e.g., Pd(PPh3)4, PdCl2(PPh3)2 with a phosphine (B1218219) ligand like XPhos or SPhos).
Base Incompatibility: The chosen base may not be optimal for the substrates.- Common bases for Sonogashira coupling include triethylamine (B128534) (TEA) and diisopropylamine (B44863) (DIPA). - For substrates with base-sensitive functional groups, consider using a milder inorganic base like K2CO3 or Cs2CO3.
Low Reaction Temperature: The reaction may require more thermal energy to proceed.- While many Sonogashira couplings proceed at room temperature, some substrates may require heating. - Gradually increase the reaction temperature, for example, to 50-80 °C, and monitor the reaction progress by TLC or LC-MS.
Poor Solubility of Reactants: One or both coupling partners may not be fully dissolved.- Choose a solvent system that dissolves both reactants. Common solvents include THF, DMF, and dioxane. - A co-solvent system might be necessary.
Formation of Side Products
Side Product Potential Cause Suggested Solution
Glaser Coupling Product (Alkyne Homocoupling): Dimerization of 4-ethynylbenzoic acid.- This is a common side reaction in copper-catalyzed Sonogashira couplings, often promoted by the presence of oxygen. - Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon). - Consider a copper-free Sonogashira protocol.
Dehalogenation of the Dihydroquinoline Intermediate: Loss of the halide from the starting material.- This can occur if the catalytic cycle is interrupted. - Ensure an adequate amount of the alkyne coupling partner is present. - Optimize the reaction temperature; excessively high temperatures can promote side reactions.
Purification Challenges
Issue Suggested Solution
Removal of Metal Catalysts: Residual palladium or copper can be difficult to remove.- After the reaction, filter the mixture through a pad of Celite to remove solid catalyst residues. - Perform an aqueous workup with a solution of ammonium (B1175870) chloride to help remove copper salts. - Use silica (B1680970) gel column chromatography for purification. A small amount of a chelating agent like EDTA in the aqueous wash may also help.
Co-elution of Product and Impurities: Difficulty in separating the desired product from byproducts.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider reverse-phase chromatography if the product and impurities have different polarities. - Recrystallization of the final product can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A likely synthetic strategy involves a two-step process:

  • Synthesis of the Dihydroquinoline Intermediate: Preparation of a 6-halo (e.g., 6-bromo or 6-iodo)-1-isopropyl-4,4-dimethyl-1,4-dihydroquinoline. This can be achieved through various methods for dihydroquinoline synthesis, potentially starting from a substituted aniline.

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between the 6-halo-dihydroquinoline intermediate and 4-ethynylbenzoic acid (or its ester, followed by hydrolysis).

Q2: Which halide should I use on the dihydroquinoline intermediate (Br or I)?

A2: In Sonogashira couplings, the reactivity of the halide follows the trend I > Br > Cl. An iodo-substituted dihydroquinoline will generally be more reactive and may allow for milder reaction conditions. However, a bromo-substituted intermediate is often more stable and less expensive to prepare.

Q3: Should I protect the carboxylic acid group of 4-ethynylbenzoic acid?

A3: It is often advisable to protect the carboxylic acid, for example, as a methyl or ethyl ester. The free carboxylic acid can potentially interfere with the basic conditions of the Sonogashira reaction. The ester can be hydrolyzed to the carboxylic acid in the final step.

Q4: How can I monitor the progress of the Sonogashira coupling reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot.

Q5: What are the key storage conditions for this compound?

A5: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4 °C is recommended. For long-term storage (months to years), it should be kept at -20 °C.

Experimental Protocols (Suggested)

Disclaimer: The following are suggested protocols based on general synthetic methodologies, as a specific published synthesis for this compound was not found.

Protocol 1: Synthesis of 6-Bromo-1-isopropyl-4,4-dimethyl-1,4-dihydroquinoline (Hypothetical)

This protocol is a hypothetical adaptation of known dihydroquinoline syntheses.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 4-bromoaniline (B143363) (1 eq.), acetone (B3395972) (10 eq.), and a catalytic amount of a Lewis acid (e.g., iodine or a Brønsted acid like p-toluenesulfonic acid).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., reflux) and monitor the progress by TLC. The reaction involves a condensation and subsequent cyclization.

  • Workup and Purification: Once the reaction is complete, cool the mixture and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the 6-bromo-1-isopropyl-4,4-dimethyl-1,4-dihydroquinoline.

Protocol 2: Sonogashira Coupling for the Synthesis of this compound Methyl Ester
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 6-bromo-1-isopropyl-4,4-dimethyl-1,4-dihydroquinoline (1 eq.) and methyl 4-ethynylbenzoate (1.1 eq.) in a mixture of degassed THF and triethylamine (e.g., 3:1 v/v).

  • Catalyst Addition: To the solution, add Pd(PPh3)2Cl2 (0.05 eq.) and CuI (0.1 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH4Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the methyl ester of this compound.

Protocol 3: Hydrolysis of the Methyl Ester to this compound
  • Reaction Setup: Dissolve the this compound methyl ester in a mixture of THF and methanol.

  • Hydrolysis: Add an aqueous solution of LiOH or NaOH (e.g., 2 M) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Workup and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L2 pd_complex Oxidative Addition (R-X) pd0->pd_complex R-X pd_intermediate R-Pd(II)-X pd_complex->pd_intermediate transmetalation Transmetalation (Cu-C≡C-R') pd_intermediate->transmetalation Cu-C≡C-R' pd_alkynyl R-Pd(II)-C≡C-R' transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡C-R' reductive_elimination->product alkyne H-C≡C-R' cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide Cu(I), Base cu_acetylide->transmetalation base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting_Workflow start Low/No Product check_catalyst Check Catalyst Activity (Fresh, Degassed) start->check_catalyst check_conditions Optimize Reaction Conditions (Temp, Base, Solvent) check_catalyst->check_conditions If catalyst is active check_reactants Verify Reactant Purity and Stoichiometry check_conditions->check_reactants If conditions are optimal side_products Analyze for Side Products (Glaser Coupling, Dehalogenation) check_reactants->side_products If reactants are pure adjust_protocol Adjust Protocol (e.g., Copper-Free) side_products->adjust_protocol Side products identified failure Re-evaluate Synthetic Route side_products->failure No reaction success Successful Synthesis adjust_protocol->success

mitigating cytotoxicity of DC360 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with DC360 in long-term studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments involving this compound, a synthetic retinoid analogue.

Observed Issue Potential Cause Suggested Solution
Increased cell death or decreased cell viability over time with this compound treatment. 1. Direct Cytotoxicity: this compound may be inherently toxic to the cell type at the concentration used. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be accumulating to toxic levels. 3. Metabolite Toxicity: A metabolite of this compound could be more toxic than the parent compound. 4. Off-Target Effects: this compound may be interacting with unintended cellular targets.1. Dose-Response and Time-Course Analysis: Perform a detailed analysis to identify the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). See Protocol 1. 2. Solvent Control: Ensure the final solvent concentration is consistent across all treatment groups and is below the known toxic threshold for your cell line. 3. Metabolite Analysis: If resources permit, analyze conditioned media for major metabolites and test their individual toxicity. 4. Literature Review: Investigate the known off-target effects of similar retinoid analogues.
Altered cell morphology (e.g., rounding, detachment, granularity) in this compound-treated cells. 1. Cell Stress Response: Morphological changes can be an early indicator of cellular stress and impending apoptosis or necrosis. 2. Differentiation Induction: As a retinoid analogue, this compound may be inducing cellular differentiation, leading to morphological changes.1. Apoptosis/Necrosis Assays: Use assays such as Annexin V/Propidium Iodide staining to determine the mode of cell death. See Protocol 2. 2. Differentiation Markers: Assess the expression of cell-type-specific differentiation markers (e.g., via qPCR or Western blot) to determine if differentiation is occurring.
Inconsistent results or high variability between replicate experiments. 1. Compound Instability: this compound may be unstable in culture medium over long incubation periods. 2. Cell Culture Conditions: Fluctuations in incubator conditions (temperature, CO2, humidity) can impact cell health and response to treatment. 3. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.1. Stability Assessment: Determine the half-life of this compound in your specific culture medium. Consider more frequent media changes with fresh compound. 2. Standardize Culture Conditions: Maintain a detailed log of incubator conditions and cell culture practices. 3. Use Low-Passage Cells: Thaw a fresh vial of low-passage cells for your experiments and maintain a consistent passage number range.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in long-term in vitro studies?

A1: For a novel compound like this compound, it is crucial to perform a dose-response study to determine the optimal concentration. We recommend starting with a wide range of concentrations (e.g., from 1 nM to 100 µM) in a short-term viability assay (e.g., 24-72 hours) to establish a toxicity profile for your specific cell line. Based on these results, you can select a range of non-toxic to mildly toxic concentrations for your long-term experiments.

Q2: How can I minimize solvent-related cytotoxicity in my long-term this compound experiments?

A2: To minimize solvent toxicity, particularly from DMSO, it is recommended to keep the final concentration in the culture medium below 0.1% (v/v). Always include a vehicle control group in your experiments, which consists of cells treated with the same concentration of the solvent used to dissolve this compound.

Q3: Are there any known off-target effects of this compound that could contribute to cytotoxicity?

A3: As a synthetic retinoid analogue, this compound is designed to interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] However, off-target effects are always a possibility with small molecules. If you suspect off-target effects, consider performing RNA sequencing or proteomic analysis to identify differentially expressed genes or proteins in pathways unrelated to retinoid signaling.

Q4: Can changing the cell culture medium formulation help mitigate this compound cytotoxicity?

A4: Yes, optimizing the culture medium may help. Supplementing the medium with antioxidants, such as N-acetylcysteine or Vitamin E, can help mitigate oxidative stress, which is a common mechanism of drug-induced cytotoxicity. Additionally, ensuring the medium is rich in essential nutrients can enhance cell health and resilience.

Q5: What are the best practices for handling and storing this compound to maintain its stability and minimize degradation?

A5: this compound should be stored as a solid at -20°C or lower, protected from light.[2] For creating stock solutions, use an appropriate solvent like DMSO and store aliquots at -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous culture medium at 37°C should be determined experimentally, as it may degrade over time.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic effects of this compound over various concentrations and time points.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, 72, 96, and 120 hours).

  • Viability Assessment: At each time point, assess cell viability using a suitable method, such as the MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot cell viability against this compound concentration for each time point to determine the IC50 (half-maximal inhibitory concentration) and identify the NOAEL and LOAEL.

Protocol 2: Apoptosis vs. Necrosis Assessment using Annexin V and Propidium Iodide (PI) Staining

This protocol helps to differentiate between apoptotic and necrotic cell death induced by this compound.

  • Cell Treatment: Treat cells with this compound at concentrations determined from Protocol 1 (e.g., IC50 and a higher concentration) for a specific duration. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on a Human Cancer Cell Line
Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)96h Viability (%)
Vehicle (0.1% DMSO) 100 ± 4.5100 ± 5.1100 ± 4.8100 ± 5.3
0.1 98 ± 3.995 ± 4.292 ± 5.088 ± 4.7
1 92 ± 5.285 ± 4.778 ± 5.565 ± 6.1
10 75 ± 6.155 ± 5.840 ± 6.325 ± 5.9
100 40 ± 7.320 ± 6.510 ± 4.95 ± 3.8
Table 2: Hypothetical Apoptosis/Necrosis Profile of Cells Treated with this compound for 48h
TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (0.1% DMSO) 95 ± 2.12 ± 0.53 ± 0.8
This compound (1 µM) 80 ± 3.512 ± 1.88 ± 1.2
This compound (10 µM) 45 ± 4.235 ± 3.120 ± 2.5

Visualizations

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABP CRABP This compound->CRABP Binds DC360_CRABP This compound-CRABP Complex CRABP->DC360_CRABP RAR RAR DC360_CRABP->RAR Translocates to Nucleus RAR_RXR RAR-RXR Heterodimer DC360_CRABP->RAR_RXR Activates RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Caption: Retinoid signaling pathway activated by this compound.

Experimental_Workflow start Start: Cell Seeding dose_response Protocol 1: Dose-Response Assay (24-120h) start->dose_response determine_ic50 Determine IC50, NOAEL, LOAEL dose_response->determine_ic50 apoptosis_assay Protocol 2: Apoptosis vs. Necrosis Assay determine_ic50->apoptosis_assay Select Concentrations data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis end End: Mitigation Strategy data_analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

DC360 Dendritic Cell Stimulation Protocol: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The "DC360 protocol" is a representative name created for this guide to demonstrate a comprehensive technical support resource for a dendritic cell stimulation workflow. The information provided is based on established principles of dendritic cell biology and immunology.

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the this compound protocol for the stimulation of dendritic cells (DCs) from various cell lines and primary sources.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound protocol?

The this compound protocol is a method for the in vitro stimulation and maturation of dendritic cells. This process mimics the signals DCs receive in vivo upon encountering pathogens or inflammatory cues, leading to their activation. Activated DCs upregulate co-stimulatory molecules, produce cytokines, and enhance their ability to present antigens to T cells, which is crucial for initiating an adaptive immune response.[1][2]

Q2: Which cell lines are compatible with the this compound protocol?

The this compound protocol is optimized for a variety of dendritic cell sources, including:

  • Bone marrow-derived dendritic cells (BMDCs)

  • Monocyte-derived dendritic cells (Mo-DCs)

  • DC lines such as DC2.4[3]

Modifications may be necessary for optimal performance with different cell types.

Q3: What are the key readouts to assess successful DC stimulation with the this compound protocol?

Successful DC stimulation can be assessed by:

  • Upregulation of surface markers: Increased expression of CD80, CD86, and MHC class II.

  • Cytokine production: Measurement of cytokines such as IL-12, IL-6, and TNF-α in the culture supernatant.

  • Functional assays: Mixed lymphocyte reaction (MLR) to assess the T cell stimulatory capacity of the activated DCs.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Cell Viability High concentration of stimulating agent.Titrate the stimulating agent to determine the optimal concentration for your specific cell type.
Suboptimal culture conditions.Ensure proper incubator settings (37°C, 5% CO2) and use pre-warmed media.[4]
Poor Upregulation of Maturation Markers Inefficient stimulation.Verify the concentration and activity of the stimulating agent. Consider using a different stimulant or a combination of stimuli.
Immature state of DCs prior to stimulation.Ensure DCs are at the appropriate stage of differentiation before applying the this compound protocol.
Inconsistent Results Between Experiments Variability in cell density.Maintain a consistent cell seeding density for all experiments.
Reagent variability.Use the same lot of reagents, especially serum, whenever possible. Different lots of fetal bovine serum (FBS) can have varying effects on cell growth and differentiation.[5]
Low Cytokine Production Inappropriate timing of supernatant collection.Perform a time-course experiment to determine the peak of cytokine production for your specific setup.
Cell stress.Handle cells gently during passaging and media changes to minimize stress.

Experimental Protocols

This compound Protocol for Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Isolation and Culture of BMDCs:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL GM-CSF.

    • On day 3, add fresh media containing GM-CSF.

    • On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.

  • This compound Stimulation:

    • Plate the immature DCs at a density of 1 x 10^6 cells/mL in a new culture plate.

    • Add the this compound stimulating agent (e.g., a combination of LPS and IFN-γ) at the pre-determined optimal concentration.

    • Incubate for 24-48 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain for surface markers (e.g., CD11c, MHC class II, CD80, CD86).

    • ELISA: Collect the culture supernatant and measure the concentration of relevant cytokines (e.g., IL-12, TNF-α).

Quantitative Data Summary

The following table provides recommended starting parameters for the this compound protocol with different DC types. Note: These are starting points and should be optimized for your specific experimental conditions.

ParameterBone Marrow-Derived DCs (BMDCs)Monocyte-Derived DCs (Mo-DCs)DC2.4 Cell Line[3]
Seeding Density 1 x 10^6 cells/mL0.5 x 10^6 cells/mL0.2 x 10^6 cells/mL
Stimulation Time 24-48 hours24-48 hours18-24 hours
[LPS] 100 ng/mL50 ng/mL100 ng/mL
[IFN-γ] 20 ng/mL10 ng/mL20 ng/mL

Visualizations

Signaling Pathway

DC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IκB IκB IKK_complex->IκB phosphorylates NF_κB NF-κB IκB->NF_κB releases Gene_Expression Pro-inflammatory Gene Expression NF_κB->Gene_Expression translocates to nucleus

Caption: TLR4 signaling pathway in dendritic cells upon LPS stimulation.

Experimental Workflow

DC360_Workflow Start Start Isolate_DCs Isolate/Culture Immature DCs Start->Isolate_DCs Stimulate Apply this compound Protocol Isolate_DCs->Stimulate Incubate Incubate 24-48h Stimulate->Incubate Harvest Harvest Cells & Supernatant Incubate->Harvest Analyze Analysis Harvest->Analyze Flow_Cytometry Flow Cytometry (Surface Markers) Analyze->Flow_Cytometry ELISA ELISA (Cytokines) Analyze->ELISA Functional_Assay Functional Assay (e.g., MLR) Analyze->Functional_Assay End End Flow_Cytometry->End ELISA->End Functional_Assay->End

Caption: Experimental workflow for the this compound stimulation protocol.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem Low_Viability Low Cell Viability Problem->Low_Viability Poor_Activation Poor DC Activation Problem->Poor_Activation Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Check_Stimulant Check Stimulant Concentration Low_Viability->Check_Stimulant Check_Culture Check Culture Conditions Low_Viability->Check_Culture Poor_Activation->Check_Stimulant Check_Reagents Check Reagent Activity/Lots Poor_Activation->Check_Reagents Inconsistent_Results->Check_Reagents Check_Density Check Cell Seeding Density Inconsistent_Results->Check_Density

Caption: Logical relationships for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Analysis of DC360 and All-trans Retinoic Acid in Retinoid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – In the landscape of retinoid research, the quest for potent and specific modulators of retinoic acid receptor (RAR) signaling is paramount for advancing therapeutic strategies in oncology and developmental biology. This guide provides a detailed comparison of DC360, a synthetic retinoic acid analogue, and all-trans retinoic acid (ATRA), the archetypal RAR agonist. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at their efficacy, supported by experimental data and detailed protocols.

I. Overview of this compound and All-trans Retinoic Acid (ATRA)

All-trans retinoic acid (ATRA) is a well-established biologically active metabolite of vitamin A, crucial for regulating cell growth, differentiation, and apoptosis.[1][2] It functions as a pan-agonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ).[1][2] Upon binding, ATRA induces a conformational change in the RAR, leading to the recruitment of coactivators and the initiation of target gene transcription.[1] Its therapeutic efficacy is most notably demonstrated in the treatment of acute promyelocytic leukemia (APL).[1]

This compound is a synthetic, fluorescent analogue of ATRA designed as a tool to investigate retinoid signaling pathways.[3][4] It exhibits strong binding to cellular retinoic acid-binding protein II (CRABPII), a key protein in the intracellular transport of retinoids.[3] Like ATRA, this compound has been shown to induce the expression of RAR target genes, such as RARβ, positioning it as a compound of interest for studying RAR-mediated cellular processes.[4]

II. Comparative Efficacy in Gene Induction

The primary measure of efficacy for RAR agonists is their ability to induce the transcription of target genes. A key target gene in retinoid signaling is the retinoic acid receptor beta (RARβ), which plays a role in tumor suppression and is often silenced in cancerous cells. Another important target is CYP26A1, a gene that encodes a cytochrome P450 enzyme responsible for ATRA catabolism, representing a negative feedback mechanism.

A comparative study by Zolfaghari et al. (2019) provides quantitative data on the induction of CYP26A1 and RARβ mRNA in HepG2 human liver cancer cells following treatment with this compound and ATRA. The results indicate that while this compound does induce these target genes, its efficacy is lower than that of ATRA at the tested concentrations.

CompoundConcentrationMean Fold-Induction of CYP26A1 mRNA (vs. Vehicle)Mean Fold-Induction of RARβ mRNA (vs. Vehicle)
All-trans Retinoic Acid (ATRA) 10 nM~ 12-fold~ 4-fold
100 nM~ 25-fold~ 6-fold
This compound 10 nM~ 2-fold~ 1.5-fold
100 nM~ 3-fold~ 2-fold
Data extrapolated from Zolfaghari R, et al. Anal Biochem. 2019 Jul 15;577:98-109.[5]

These findings demonstrate that ATRA is a more potent inducer of both CYP26A1 and RARβ gene expression in HepG2 cells compared to this compound.

III. Signaling Pathway and Mechanism of Action

Both ATRA and this compound exert their effects through the canonical retinoic acid signaling pathway. The process begins with the binding of the retinoid to an intracellular binding protein, such as CRABPII, which facilitates its transport to the nucleus. Inside the nucleus, the retinoid binds to the ligand-binding domain of a Retinoic Acid Receptor (RAR), which is heterodimerized with a Retinoid X Receptor (RXR). This ligand binding event triggers the dissociation of corepressor proteins and the recruitment of coactivator complexes, leading to the transcriptional activation of target genes containing retinoic acid response elements (RAREs) in their promoter regions.

Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid CRABPII CRABPII Retinoid->CRABPII Binds Retinoid-CRABPII Retinoid-CRABPII CRABPII->Retinoid-CRABPII RAR RAR Retinoid-CRABPII->RAR Translocation RAR-RXR RAR-RXR Retinoid-CRABPII->RAR-RXR Ligand Binding RAR->RAR-RXR RXR RXR RXR->RAR-RXR Co-repressors Co-repressors RAR-RXR->Co-repressors Binds in absence of ligand Co-activators Co-activators RAR-RXR->Co-activators Recruits Co-repressors->RAR-RXR Dissociates RARE RARE Co-activators->RARE Binds to Target Gene Target Gene RARE->Target Gene Activates Transcription mRNA mRNA Target Gene->mRNA

Fig. 1: Canonical Retinoic Acid Signaling Pathway.

IV. Experimental Protocols

The following are generalized protocols for experiments comparing the efficacy of this compound and ATRA.

A. Cell Culture and Treatment
  • Cell Line: HepG2 cells (or other suitable human cancer cell lines like MCF-7 or NB4) are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[6]

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[6]

  • Plating: For experiments, cells are seeded in 12-well plates at a density that allows for exponential growth during the treatment period.

  • Treatment: Stock solutions of this compound and ATRA are prepared in DMSO. On the day of the experiment, the stock solutions are diluted in culture medium to the desired final concentrations (e.g., 10 nM and 100 nM). The final DMSO concentration in the culture medium should be kept below 0.1%. Cells are treated for a specified period (e.g., 4, 24, or 48 hours) before harvesting for RNA analysis.

B. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is isolated from the treated cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.[7]

  • RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA can be assessed by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qRT-PCR: Real-time PCR is performed using a SYBR Green-based master mix and primers specific for the target genes (RARβ, CYP26A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method. The fold change in gene expression is determined by comparing the normalized expression in treated samples to that in vehicle-treated control samples.

C. RNA Sequencing (RNA-Seq) Experimental Workflow

For a global analysis of gene expression changes induced by this compound and ATRA, RNA sequencing is the preferred method.

RNA_Seq_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., HepG2 with this compound/ATRA) RNA_Isolation 2. Total RNA Isolation Cell_Culture->RNA_Isolation Library_Prep 3. RNA-Seq Library Preparation (mRNA enrichment, fragmentation, cDNA synthesis) RNA_Isolation->Library_Prep Sequencing 4. High-Throughput Sequencing (e.g., Illumina platform) Library_Prep->Sequencing QC 5. Raw Read Quality Control (FastQC) Sequencing->QC Alignment 6. Read Alignment to Reference Genome QC->Alignment Quantification 7. Gene Expression Quantification (Read Counting) Alignment->Quantification DGE_Analysis 8. Differential Gene Expression Analysis Quantification->DGE_Analysis Downstream_Analysis 9. Downstream Analysis (Pathway analysis, Gene Ontology) DGE_Analysis->Downstream_Analysis

References

Validating DC360 as a Specific RARβ Inducer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DC360 with other known Retinoic Acid Receptor β (RARβ) inducers. The objective is to furnish researchers with the necessary data and methodologies to validate this compound's efficacy and specificity as a tool for investigating retinoid signaling pathways. While this compound is recognized as a synthetic retinoid analogue of all-trans retinoic acid (ATRA) that induces RARβ expression, quantitative data on its specific induction potency and selectivity remain limited in publicly available literature.[1] This guide addresses this gap by presenting available data for this compound alongside comparable metrics for well-characterized RARβ agonists, AC261066 and CD2019.

Quantitative Comparison of RARβ Inducers

The following table summarizes the available quantitative data for this compound and selected alternative RARβ inducers. This allows for a direct comparison of their binding affinities, potencies (EC50 values), and selectivity for RARβ over other RAR isotypes (RARα and RARγ).

CompoundTargetParameterValueSelectivityReference
This compound CRABPIIKd34.0 ± 2.5 nMN/A[2][3][4]
RARβEC50Data not availableData not available
AC261066 RARβ2pEC508.1>100-fold vs RARα/γData not available
RARβ1pEC506.4Data not available
RARαpEC506.2Data not available
RARγpEC506.3Data not available
CD2019 RARβEC50Data not available5-fold vs RARαData not available
12-fold vs RARγData not available

Note: The absence of EC50 and selectivity data for this compound is a critical consideration for researchers aiming to use it as a specific RARβ inducer. While its ability to induce RARβ expression is documented, its potency and potential off-target effects on other RAR isotypes are not quantitatively defined in the available literature.[1]

Experimental Protocols for Validation

To validate the efficacy and specificity of this compound or any other potential RARβ inducer, the following experimental protocols are recommended:

RARβ Reporter Gene Assay

This assay measures the ability of a compound to activate the RARβ receptor and drive the expression of a reporter gene (e.g., luciferase).

Objective: To determine the EC50 value of the test compound for RARβ activation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for human RARβ

  • Reporter vector containing a Retinoic Acid Response Element (RARE) upstream of a luciferase gene

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) and reference agonist (e.g., ATRA)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent. Incubate for 4-6 hours.

  • Compound Treatment: Replace the transfection medium with fresh medium containing serial dilutions of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Quantitative PCR (qPCR) for RARβ Target Gene Expression

This method quantifies the mRNA levels of known RARβ target genes to confirm the compound's biological activity in a cellular context.

Objective: To measure the induction of endogenous RARβ target gene expression by the test compound.

Materials:

  • Cells responsive to RARβ signaling (e.g., breast cancer cell lines)

  • Test compound (e.g., this compound)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for RARβ and target genes (e.g., CYP26A1, HoxA5) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Cell Treatment: Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers for the target genes and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target genes normalized to the housekeeping gene using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved in validating this compound, the following diagrams are provided.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABPII CRABPII This compound->CRABPII Binds RARb RARβ This compound->RARb Activates DC360_CRABPII This compound-CRABPII Complex CRABPII->DC360_CRABPII DC360_CRABPII->RARb Translocates to Nucleus & Releases this compound RARb_RXR RARβ-RXR Heterodimer RARb->RARb_RXR RXR RXR RXR->RARb_RXR RARE RARE (Retinoic Acid Response Element) RARb_RXR->RARE Binds CoR Co-repressors RARb_RXR->CoR Binding in absence of ligand CoA Co-activators RARb_RXR->CoA Recruits Transcription Gene Transcription RARE->Transcription Initiates CoR->RARE CoA->RARE

Caption: RARβ Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_reporter_assay Reporter Gene Assay cluster_qpcr qPCR for Target Gene Expression Transfection Cell Transfection (RARβ + RARE-Luc) Treatment1 Compound Treatment (Serial Dilutions) Transfection->Treatment1 Incubation1 18-24h Incubation Treatment1->Incubation1 Luminometry Luminometry Incubation1->Luminometry EC50 EC50 Determination Luminometry->EC50 Cell_Culture Cell Culture Treatment2 Compound Treatment Cell_Culture->Treatment2 RNA_Extraction RNA Extraction Treatment2->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Analysis qPCR Analysis cDNA_Synthesis->qPCR_Analysis Gene_Expression Relative Gene Expression qPCR_Analysis->Gene_Expression Start Start Validation Start->Transfection Start->Cell_Culture

Caption: Experimental Workflow for Validating RARβ Inducers.

References

Unveiling the Specificity of DC360 for Retinoic Acid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of novel compounds is paramount. This guide provides a comparative analysis of DC360, a fluorescent synthetic retinoid analogue, and its specificity for retinoic acid receptors (RARs). We present available experimental data, compare it with other well-characterized RAR modulators, and provide detailed experimental protocols for assessing receptor binding.

This compound has emerged as a valuable tool for probing retinoid signaling pathways. Described as a synthetic analogue of all-trans retinoic acid (ATRA), it is known to induce the expression of RARβ. A key characteristic of this compound is its intrinsic fluorescence, which allows for direct visualization and quantification in biochemical and cellular assays.

Quantitative Comparison of RAR Ligand Affinities

CompoundTarget(s)IC50/EC50/Kd (nM)Ligand Type
This compound CRABP-IIKd: 34.0 ± 2.5Fluorescent Probe / Agonist
RARαData not available
RARβData not available
RARγData not available
TTNPB RARαEC50: 21Agonist
RARβEC50: 4
RARγEC50: 2.4
AM-580 RARαEC50: 0.3Agonist
RARβEC50: 8.6
RARγEC50: 13
Tamibarotene RARα/βHigh AffinityAgonist
RARγLow Affinity
BMS493 pan-RARNot specifiedInverse Agonist

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant. Data is compiled from various sources and methodologies may differ.

Retinoic Acid Signaling Pathway and this compound's Presumed Mechanism

Retinoic acid receptors are ligand-activated transcription factors that, upon binding to retinoic acid, form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on DNA, initiating the transcription of target genes. This compound, as an analogue of ATRA, is presumed to follow this canonical pathway. Its strong binding to CRABP-II suggests an efficient delivery to the nuclear RARs.

Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA/DC360 ATRA/DC360 CRABP-II CRABP-II ATRA/DC360->CRABP-II Binds RAR RAR CRABP-II->RAR Delivers Ligand RXR RXR RAR->RXR Heterodimerizes CoR Corepressor RAR->CoR Releases CoA Coactivator RAR->CoA Recruits RARE RARE (DNA) RXR->RARE CoR->RARE Represses (unbound) Gene Transcription Gene Transcription CoA->Gene Transcription Initiates

Figure 1. Simplified diagram of the canonical retinoic acid signaling pathway and the presumed role of this compound.

Selectivity Profile of this compound

While quantitative data on the selectivity of this compound for RARs over other nuclear receptors like Retinoid X Receptors (RXRs) and Peroxisome Proliferator-Activated Receptors (PPARs) is currently unavailable, its structural similarity to all-trans retinoic acid and its observed biological activity in regulating RAR target genes strongly suggest a primary interaction with the RAR signaling pathway. Further experimental validation is required to definitively characterize its off-target activities.

Experimental Protocols

To facilitate further research and direct comparison, we provide a detailed protocol for a competitive radioligand binding assay, a gold-standard method for determining the binding affinity of a test compound to a receptor.

Competitive Radioligand Binding Assay for RARs

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for RARα, RARβ, and RARγ.

Materials:

  • Recombinant human RARα, RARβ, and RARγ (ligand-binding domains)

  • Radioligand: [3H]-all-trans retinoic acid

  • Test compound (unlabeled this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compound (this compound) in binding buffer.

    • Prepare a solution of the radioligand ([3H]-ATRA) in binding buffer at a concentration close to its Kd for the respective RAR subtype.

    • Prepare solutions of each recombinant RAR subtype in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • Serial dilutions of the unlabeled test compound or buffer for total and non-specific binding wells.

      • Radioligand solution.

      • Recombinant RAR protein to initiate the binding reaction.

    • For non-specific binding control, add a high concentration of unlabeled ATRA.

  • Incubation:

    • Incubate the plate at 4°C for a predetermined time to reach equilibrium (typically 2-4 hours).

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay Workflow A Prepare Reagents (RAR, [3H]-ATRA, this compound) B Incubate in 96-well Plate (RAR + [3H]-ATRA + this compound dilutions) A->B Mix C Separate Bound from Free Ligand (Vacuum Filtration) B->C Equilibrate & Filter D Quantify Radioactivity (Scintillation Counting) C->D Add Scintillant E Data Analysis (Calculate IC50 and Ki) D->E Plot & Calculate

Figure 2. Workflow for a competitive radioligand binding assay to determine RAR affinity.

Conclusion

This compound is a promising fluorescent probe for investigating retinoid signaling, with a demonstrated high affinity for the intracellular carrier protein CRABP-II. While its downstream effects suggest it acts as an RAR agonist, a comprehensive understanding of its specificity requires direct quantitative binding data for each of the RAR subtypes. The experimental protocol provided herein offers a standardized method for obtaining this critical information, which will enable a more complete and objective comparison with other RAR modulators and facilitate its effective use in research and drug development.

A Comparative Guide to DC360 and Other Retinoic Acid Receptor (RAR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic retinoid analogue DC360 with other prominent Retinoic Acid Receptor (RAR) agonists, including the endogenous ligand all-trans retinoic acid (ATRA) and the synthetic agonists Tamibarotene (Am80) and BMS961. This objective analysis is supported by available experimental data to inform research and drug development decisions.

Introduction to RAR Agonists

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cell growth, differentiation, and apoptosis. RARs have three main isotypes: RARα, RARβ, and RARγ. Ligands that bind to and activate these receptors are known as RAR agonists. While the natural agonist ATRA is a pan-agonist, activating all three isotypes, synthetic agonists have been developed with varying degrees of isotype selectivity, offering the potential for more targeted therapeutic interventions with potentially fewer side effects.

This compound is a synthetic retinoid analogue of ATRA, notable for its intrinsic fluorescence, which makes it a valuable tool for studying retinoid signaling pathways. It is known to induce the expression of RARβ.[1] This guide will compare the available data on this compound with that of ATRA, the RARα/β-selective agonist Tamibarotene, and the RARγ-selective agonist BMS961.

Quantitative Comparison of RAR Agonists

Table 1: Binding Affinity (Kd) of RAR Agonists

CompoundRARα (nM)RARβ (nM)RARγ (nM)CRABPII (nM)
This compound Data not availableData not availableData not available34.0 ± 2.5[2][3][4]
ATRA ~0.2[5]Data not availableData not availableData not available
Tamibarotene (Am80) Data not availableData not availableData not availableData not available
BMS961 Data not availableData not availableData not availableData not available

Note: Lower Kd values indicate higher binding affinity.

Table 2: Activation Potency (EC50) of RAR Agonists

CompoundRARα (nM)RARβ (nM)RARγ (nM)
This compound Data not availableData not availableData not available
ATRA 169[6]9[6]2[6]
Tamibarotene (Am80) Selective agonistSelective agonistLess active
BMS961 Data not availableData not availableData not available

Note: Lower EC50 values indicate higher potency in activating the receptor.

Signaling Pathways and Experimental Workflows

RAR Signaling Pathway

The binding of an RAR agonist to its receptor initiates a cascade of events leading to the regulation of gene expression. The following diagram illustrates the general mechanism of RAR signaling.

RAR_Signaling_Pathway Figure 1. RAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist RAR Agonist (e.g., this compound, ATRA) CRABP CRABP Agonist->CRABP Binding Agonist_nuc RAR Agonist CRABP->Agonist_nuc Transport RAR RAR RXR RXR RAR->RXR Heterodimerization CoA Co-activator Complex RAR->CoA Recruitment RARE RARE RAR->RARE Binding RXR->RARE Binding CoR Co-repressor Complex CoR->RAR Dissociation Gene Target Gene Transcription RARE->Gene Agonist_nuc->RAR Binding & Activation

Figure 1. RAR Signaling Pathway . This diagram illustrates the mechanism of RAR agonist action, from cytoplasmic binding to nuclear translocation and gene transcription regulation.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Kd) of a ligand for its receptor. The following diagram outlines a typical workflow for a competition binding assay.

Binding_Assay_Workflow Figure 2. Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis node1 Prepare Receptor Source (e.g., cell membranes, purified receptor) node4 Incubate Receptor, Radioligand, and varying concentrations of Competitor node1->node4 node2 Prepare Radiolabeled Ligand (e.g., [3H]-ATRA) node2->node4 node3 Prepare Unlabeled Competitor (e.g., this compound, ATRA) node3->node4 node5 Separate Bound from Free Radioligand (e.g., filtration) node4->node5 node6 Quantify Radioactivity node5->node6 node7 Generate Competition Curve node6->node7 node8 Calculate IC50 and Ki (Kd) node7->node8

Figure 2. Radioligand Binding Assay Workflow . This diagram shows the key steps involved in a radioligand competition binding assay to determine the binding affinity of a test compound.

Experimental Workflow: Luciferase Reporter Assay

Luciferase reporter assays are employed to measure the ability of a compound to activate a specific signaling pathway, in this case, RAR-mediated transcription.

Reporter_Assay_Workflow Figure 3. Luciferase Reporter Assay Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis node1 Co-transfect cells with: - RAR expression vector - Luciferase reporter vector (with RARE) node2 Treat transfected cells with varying concentrations of RAR agonist node1->node2 node3 Lyse cells and add luciferase substrate node2->node3 node4 Measure luminescence node3->node4 node5 Generate Dose-Response Curve node4->node5 node6 Calculate EC50 node5->node6

References

Validating the Mechanism of Action: A Comparative Guide to DC360 and Other Retinoid Signaling Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DC360, a synthetic retinoid analogue, with other modulators of the retinoid signaling pathway. The content is designed to offer an objective analysis of performance, supported by experimental data and detailed methodologies, to aid in the characterization of retinoid signaling pathways and the development of novel therapeutics.

Introduction to Retinoid Signaling

Retinoids, derivatives of vitamin A, are crucial signaling molecules that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The biological effects of retinoids are primarily mediated by nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] All-trans retinoic acid (ATRA) is a key endogenous retinoid that binds to RARs, which then form heterodimers with RXRs.[3] This complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

Cellular retinoic acid-binding protein II (CRABP-II) is another critical component of this pathway, acting as a cytosolic carrier protein that facilitates the transport of retinoic acid to the nucleus.[4][5] The validation of novel synthetic retinoids like this compound involves demonstrating their interaction with these key molecular targets and their ability to elicit downstream cellular responses characteristic of retinoid signaling.

Comparative Analysis of Retinoid Analogs

The development of synthetic retinoids aims to improve upon the therapeutic properties of natural retinoids like ATRA, focusing on enhanced stability, receptor selectivity, and reduced side effects.[6] This section compares this compound with ATRA and other notable synthetic or natural alternatives.

Quantitative Performance Data

The following table summarizes key performance indicators for this compound and comparable compounds, based on available experimental data.

CompoundTargetAssay TypeKey ParameterValueReference
This compound CRABP-IIFluorometric Binding AssayKd 34.0 ± 2.5 nM[7]
ATRA RARβLuciferase Reporter AssayEC50 ~1.6 nM[8]
EC23 CRABP-IIFluorescence Competition AssayKd 160 nM[5]
Am80 PML-RARαBinding Affinity AssayHigher than ATRA-[9]
AH61 Embryonal Carcinoma CellsDifferentiation AssayMore active than ATRA-[10]
Retinol Human Adult FibroblastsMTT AssayIC50 96 µM[11]
Bakuchiol FibroblastsGene Expression ArrayUpregulates ECM genes-[12]

Note: A direct quantitative comparison is often challenging due to variations in experimental setups. The data presented here is for illustrative purposes based on published findings.

Key Experimental Protocols for Mechanism of Action Validation

The validation of a compound's mechanism of action within the retinoid signaling pathway relies on a series of well-established experimental protocols.

RARβ Activity Assessment using a Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the retinoic acid receptor beta (RARβ).

Principle: Reporter cells are engineered to express the luciferase gene under the control of a RARβ-responsive promoter. Activation of RARβ by a ligand leads to the expression of luciferase, and the resulting luminescence is measured as a surrogate for receptor activity.[8][13]

Protocol Outline:

  • Cell Culture: Maintain RARβ reporter cells (e.g., HEK 293T) in appropriate growth media.

  • Assay Plating: Plate the cells in a 96-well or 384-well plate.[14]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a reference agonist (e.g., ATRA).[8] Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) to allow for receptor activation and luciferase expression.[13][14]

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence intensity against the compound concentration to determine the EC50 value.

CRABP-II Binding Affinity using a Fluorescence Competition Assay

This assay determines the binding affinity of a compound to Cellular Retinoic Acid-Binding Protein II (CRABP-II).

Principle: A fluorescent retinoid analogue with known binding to CRABP-II is used as a probe. A test compound that also binds to CRABP-II will compete with the fluorescent probe, leading to a decrease in fluorescence intensity. This displacement is used to calculate the binding affinity of the test compound.[4][5]

Protocol Outline:

  • Reagent Preparation: Prepare solutions of purified CRABP-II protein, a fluorescent probe (e.g., DC271), and the test compound (e.g., this compound).

  • Assay Setup: In a 96-well plate, combine the CRABP-II protein and the fluorescent probe.

  • Competition: Add serial dilutions of the test compound to the wells. Include controls with no competitor and with a known binder (e.g., ATRA).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the decrease in fluorescence against the concentration of the test compound. Fit the data to a competition binding curve to determine the dissociation constant (Kd).[5]

Gene Expression Analysis of Retinoid-Responsive Genes by RT-PCR

This method measures the change in the expression of genes known to be regulated by the retinoid signaling pathway.

Principle: Cells are treated with the test compound, and the levels of specific messenger RNA (mRNA) transcripts, such as CRABP-II or RARβ, are quantified using reverse transcription-polymerase chain reaction (RT-PCR). An increase in the mRNA of these target genes indicates activation of the retinoid pathway.[15]

Protocol Outline:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human skin fibroblasts) and treat them with the test compound.

  • RNA Extraction: Isolate total RNA from the treated and control cells.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR (qPCR): Amplify the cDNA using primers specific for the target genes (e.g., CRABP-II) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative change in gene expression in the treated samples compared to the untreated controls.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental processes involved in validating the mechanism of action of this compound.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA ATRA CRABP-II CRABP-II ATRA->CRABP-II Binds ATRA_CRABP ATRA-CRABP-II Complex ATRA->ATRA_CRABP CRABP-II->ATRA_CRABP RAR RAR ATRA_CRABP->RAR Translocates & Delivers ATRA RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE Retinoic Acid Response Element RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Experimental_Workflow cluster_target Target Engagement cluster_cellular Cellular Response Compound Test Compound (e.g., this compound) Target_Binding Target Binding Assays Compound->Target_Binding Cellular_Activity Cell-Based Assays Compound->Cellular_Activity Validation Mechanism of Action Validated Target_Binding->Validation CRABP_Assay CRABP-II Binding Assay Target_Binding->CRABP_Assay Gene_Expression Gene Expression Analysis Cellular_Activity->Gene_Expression RAR_Assay RARβ Luciferase Assay Cellular_Activity->RAR_Assay Gene_Expression->Validation RT_PCR RT-PCR for Target Genes Gene_Expression->RT_PCR

References

Assessing the Specificity of DC360 as a Research Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific research probe is paramount to generating reliable and reproducible data. This guide provides a detailed comparison of the fluorescent retinoid analogue probe, DC360, with other alternatives, supported by experimental data to objectively assess its specificity.

This compound is a synthetic analogue of all-trans-retinoic acid (ATRA) designed as a fluorescent probe to investigate the intricate retinoid signaling pathway.[1] Its intrinsic fluorescence allows for direct monitoring of its interaction with cellular components, offering a powerful tool to study retinoid trafficking and action.[1] The specificity of a research probe is a critical attribute, ensuring that the observed effects are due to its interaction with the intended target and not with off-target molecules. This guide delves into the specificity of this compound, primarily focusing on its binding to Cellular Retinoic Acid Binding Protein II (CRABPII), a key protein in the retinoid signaling cascade, and compares its performance with other fluorescent retinoid probes.

Comparative Analysis of Binding Affinity

The primary measure of a probe's specificity in this context is its binding affinity (Kd) to its target protein, CRABPII. A lower Kd value indicates a stronger binding affinity. The data presented below is derived from in vitro fluorometric binding assays.

Probe NameChemical ClassCRABPII Kd (nM)Reference
This compound (LightOx19) Dihydroquinoline Retinoid34.0 ± 2.5[1]
LightOx14Tetrahydroquinoline Retinoid49.1 ± 2.6
LightOx21Tetrahydroquinoline Retinoid124.8 ± 4.3
LightOx22Tetrahydroquinoline Retinoid94.0 ± 3.7
LightOx25Tetrahydroquinoline Retinoid88.3 ± 2.1
LightOx26Tetrahydroquinoline Retinoid51.6 ± 3.2
LightOx23Tetrahydroquinoline Retinoid385.4 ± 28.5
LightOx17Lengthened Analogue≥875.0 ± 118.4
EC23Diphenylacetylene Analogue~160[2]
all-trans-Retinoic Acid (ATRA)Endogenous Retinoid~14.2[3]

Data Interpretation:

As the table indicates, this compound (also referred to as LightOx19) exhibits a strong binding affinity to CRABPII with a Kd of 34.0 ± 2.5 nM.[1] This is comparable to the endogenous ligand, ATRA, suggesting that this compound is a potent probe for this target. When compared to other synthetic analogues, this compound demonstrates one of the highest binding affinities. For instance, its affinity is significantly stronger than that of LightOx21 (124.8 ± 4.3 nM) and the non-biologically active, "overly long" analogue LightOx17 (≥875.0 ± 118.4 nM), which serves as a negative control. The synthetic retinoid EC23, another alternative, shows a weaker binding affinity of approximately 160 nM.[2]

The high affinity of this compound for CRABPII is a strong indicator of its on-target specificity. The specificity of the broader family of LightOx fluorescent retinoid probes, including this compound, extends to high-affinity binding to the nuclear retinoic acid receptors (RARs), which are the ultimate mediators of retinoid signaling.[4] This suggests that this compound is a valuable tool for studying the entire retinoid signaling pathway, from cytoplasmic transport to nuclear receptor activation.

Experimental Protocols

Fluorometric Binding Assay for CRABPII

This protocol outlines the methodology used to determine the dissociation constants (Kd) of fluorescent retinoid probes for CRABPII.

Objective: To quantify the binding affinity of a fluorescent retinoid probe to CRABPII by measuring the change in fluorescence upon binding.

Materials:

  • Purified recombinant CRABPII protein

  • Fluorescent retinoid probe (e.g., this compound) dissolved in DMSO (10 mM stock)

  • Assay buffer: 20 mM K2HPO4, 100 mM KCl, pH 7.4

  • 96-well black, non-binding surface plates

  • Fluorometer/plate reader with excitation and emission wavelengths suitable for the probe (e.g., Ex: 340-355 nm, Em: 460 nm for this compound/DC271)[3][5]

Procedure:

  • Preparation of Reagents:

    • Dilute the fluorescent retinoid probe stock solution in assay buffer to the desired final concentration (e.g., 50 nM).

    • Prepare a serial dilution of the CRABPII protein in assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed concentration of the fluorescent retinoid probe.

    • Add increasing concentrations of the CRABPII protein to the wells.

    • Include control wells containing only the probe in buffer (no protein) and buffer alone (blank).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using the fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the change in fluorescence intensity as a function of the CRABPII concentration.

    • Fit the resulting binding curve using a suitable model (e.g., the Hill equation) to determine the dissociation constant (Kd).[3]

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway

The following diagram illustrates the key steps in the retinoid signaling pathway, from the cellular uptake of retinol (B82714) to the regulation of gene expression.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP4 Retinol-RBP4 Complex Retinol Retinol Retinol_RBP4->Retinol STRA6 Receptor Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH/ADH ATRA all-trans-Retinoic Acid (ATRA) Retinaldehyde->ATRA RALDH CRABP2_ATRA ATRA-CRABP2 Complex ATRA->CRABP2_ATRA Binding Inactive_Metabolites Inactive Metabolites ATRA->Inactive_Metabolites Degradation ATRA_n ATRA CRABP2_ATRA->ATRA_n Nuclear Translocation DC360_probe This compound DC360_CRABP2 This compound-CRABP2 Complex DC360_probe->DC360_CRABP2 Binding CRABP2 CRABP2 CRABP2->CRABP2_ATRA CRABP2->DC360_CRABP2 DC360_n This compound DC360_CRABP2->DC360_n Nuclear Translocation CYP26A1 CYP26A1 Inactive_Metabolites->CYP26A1 RAR_RXR RAR/RXR Heterodimer RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Target_Gene Target Gene Transcription RARE->Target_Gene Regulates ATRA_n->RAR_RXR Activation DC360_n->RAR_RXR Activation

Caption: Overview of the retinoid signaling pathway.

Experimental Workflow: Competitive Fluorometric Binding Assay

This diagram outlines the workflow for a competitive binding assay to screen for novel retinoid-like compounds.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis cluster_outcome Outcome Reagents Prepare CRABP2, this compound, and Test Compounds Mix Mix CRABP2 and this compound Reagents->Mix Add_Compound Add Test Compound Mix->Add_Compound Incubate Incubate to Equilibrium Add_Compound->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data (Displacement Curve) Measure->Analyze High_Fluorescence High Fluorescence: No/Weak Binding Analyze->High_Fluorescence Low_Fluorescence Low Fluorescence: Strong Binding (Hit) Analyze->Low_Fluorescence

Caption: Workflow for a competitive retinoid binding assay.

References

Safety Operating Guide

Proper Disposal Procedures for DC360 Fire-Retardant Coating

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of DC360, a water-based intumescent fire-retardant coating. The following procedures are designed to ensure the safe handling and disposal of unused, expired, or waste this compound in accordance with general safety and environmental standards. This guidance is intended for researchers, scientists, and drug development professionals who may encounter this product in a laboratory or building setting.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound.[1][2][3] Personal Protective Equipment (PPE) should be worn to minimize exposure.

Key Safety Information:

  • Physical State: Liquid (white, grey)[4][5]

  • Odor: Mild emulsion odor[4][5]

  • pH: 6-8[4][5]

  • Hazards: Not classified as flammable, but will burn.[5] May cause mild skin irritation in sensitive individuals and eye irritation.[5] Inhalation of dust from dried paint is unlikely due to the product's liquid form.[3][5]

Disposal of Unused or Waste this compound

This compound is a water-based latex coating and is not typically considered hazardous waste.[1][2][5] However, disposal regulations can vary by location. Always check with local environmental authorities for specific requirements.

Step-by-Step Disposal Procedure:

  • Solidify Liquid Waste: Small amounts of liquid this compound should be solidified before disposal. This can be achieved by pouring the paint into a container with an absorbent material such as cat litter, sand, or sawdust. Allow the mixture to air dry completely in a well-ventilated area, away from ignition sources.

  • Containerize Solidified Waste: Once the this compound is completely dry and solid, the container should be sealed.

  • Dispose of as Non-Hazardous Waste: The solidified paint and empty containers can typically be disposed of in a regular municipal landfill. Do not pour liquid this compound down the drain.

Spill Management

In the event of a spill, the following steps should be taken:

  • Contain the Spill: Prevent the spill from spreading by using an absorbent material like sand, earth, or vermiculite.[3]

  • Absorb the Material: Absorb the spilled this compound with the chosen absorbent material.[3]

  • Collect and Containerize: Shovel or scoop the absorbed material into a suitable container for disposal.

  • Clean the Area: Clean the affected surface thoroughly with water to remove any residual contamination.[3]

Quantitative Data Summary

PropertyValueSource
pH6 - 8[5]
Physical StateLiquid[5]
Volatile Components30 - 45%[5]
Viscosity10,000 - 12,000 cPs at 75°F

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for DC360

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of DC360, a water-based intumescent fireproof paint. The content is intended for professionals who require clear, procedural guidance for safe operational use.

Product Identification and Hazard Classification

This compound is identified as a water-based intumescent coating designed to increase fire resistance on various construction materials.[1][2] According to the Safety Data Sheet (SDS), the mixture does not meet the criteria for hazard classification under normal conditions of use.[3][4] However, good industrial hygiene practices should always be observed.[3]

Hazard Statement: The mixture does not meet the criteria for classification.[3][4]

Personal Protective Equipment (PPE)

Appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure and ensure safety during the handling and application of this compound.

Protection Type Recommended PPE Additional Information
Eye Protection Safety glasses, goggles, or a face shieldRecommended to avoid eye contact with the liquid or spray mist.[1][4]
Skin Protection Chemical-resistant gloves and protective clothingCover as much exposed skin as possible. Protective cream on face and hands is also recommended.[1]
Respiratory Protection NIOSH/MSHA approved air-purifying respiratorRequired at all times during spray application or in case of inadequate ventilation.[1][4]

First-Aid Measures

In case of exposure, follow these immediate first-aid procedures.

Exposure Route First-Aid Procedure
Inhalation Move to fresh air. Call a physician if symptoms develop or persist.[3]
Skin Contact Wash off with soap and water. Get medical attention if irritation develops and persists.[3]
Eye Contact Rinse with water. Get medical attention if irritation develops and persists.[3]
Ingestion Rinse mouth. Get medical attention if symptoms occur.[3]

Direct contact with eyes may cause temporary irritation.[3]

Handling and Storage

Proper handling and storage procedures are essential to maintain the product's stability and safety.

Procedure Guideline
Handling Observe good industrial hygiene practices. Avoid prolonged exposure and provide adequate ventilation.[3] Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke when using this product.[4]
Storage Store in a tightly closed container.[3] Store away from incompatible materials such as peroxides and phenols.[3]

The product is stable and non-reactive under normal conditions of use, storage, and transport.[3]

Accidental Release and Disposal Plan

In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material.

Spill Response:

  • Small Spills: Wipe up with absorbent material (e.g., cloth, fleece). Clean the surface thoroughly to remove residual contamination.[3]

  • Large Spills: Stop the flow of material if possible. Dike the spilled material. Absorb in vermiculite, dry sand, or earth and place into containers. Following product recovery, flush the area with water.[3]

Disposal:

  • Dispose of waste and residues in accordance with local authority requirements.[3]

  • Never return spills to original containers for re-use.[3]

Experimental Protocols

Experimental protocols and signaling pathways are not applicable to this product, as it is a construction material and not a chemical compound used in laboratory research.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Application cluster_cleanup Post-Application & Disposal cluster_emergency Emergency Response a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Ensure Adequate Ventilation b->c d Handle and Apply this compound c->d e Store Unused Product Properly d->e f Clean Up Spills Immediately d->f h Administer First Aid for Exposure d->h g Dispose of Waste per Regulations e->g f->g i Contact Emergency Services if Needed h->i

Caption: Workflow for Safe this compound Handling and Disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.